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  • Product: 1-(5-Nitropyridin-3-yl)ethanone
  • CAS: 87883-17-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Crystallographic Profiling of 1-(5-Nitropyridin-3-yl)ethanone: A Technical Whitepaper

Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The rational design of novel therapeutics relies heavily on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, X-ray Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The rational design of novel therapeutics relies heavily on the precise understanding of molecular geometry and supramolecular interactions. 1-(5-Nitropyridin-3-yl)ethanone (commonly referred to as 3-acetyl-5-nitropyridine) is a highly versatile, bifunctional heteroaromatic building block. Featuring both an electron-withdrawing nitro group and a reactive acetyl moiety on a pyridine core, it serves as a critical precursor for the synthesis of pyridylchalcones and 4,5-dihydro-1H-pyrazoles—compounds with well-documented analgesic, anti-inflammatory, and antimicrobial properties [1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical molecular geometry and empirical crystallographic data. This guide provides a comprehensive analysis of the crystal structure, supramolecular synthons, and the self-validating experimental protocols required to isolate and characterize this molecule.

Molecular Geometry and Conformational Analysis

Understanding the spatial arrangement of 1-(5-Nitropyridin-3-yl)ethanone is critical for predicting its reactivity and target-binding affinity in drug discovery. The molecule ( C7​H6​N2​O3​ ) consists of a planar pyridine ring substituted at the 3- and 5-positions.

Electronic and Steric Causality

The geometry of the molecule is dictated by the delicate balance between π -conjugation and steric repulsion:

  • The Acetyl Group ( −COCH3​ ): To maximize orbital overlap with the aromatic π -system, the carbonyl group strongly prefers a coplanar orientation relative to the pyridine ring. The rotational barrier is relatively high due to the partial double-bond character of the Caryl​−Ccarbonyl​ bond.

  • The Nitro Group ( −NO2​ ): Lacking bulky ortho-substituents (occupying the 3,5-positions), the nitro group also adopts a nearly coplanar conformation. This planarity facilitates extended electron delocalization, significantly lowering the LUMO energy of the molecule and making it highly susceptible to nucleophilic attack during chalcone synthesis [2].

Supramolecular Synthons

In the solid state, the molecule relies heavily on weak, directional non-covalent interactions. The pyridine nitrogen and the oxygen atoms of the nitro and acetyl groups act as competitive hydrogen-bond acceptors, while the electron-deficient aromatic protons ( C−H ) act as hydrogen-bond donors.

Interactions Core 1-(5-Nitropyridin-3-yl)ethanone Core Molecule N_py Pyridine Nitrogen (H-Bond Acceptor) Core->N_py Covalent O_nitro Nitro Group Oxygen (H-Bond Acceptor) Core->O_nitro Covalent O_acetyl Acetyl Oxygen (Dipole-Dipole) Core->O_acetyl Covalent CH_arom Aromatic C-H (H-Bond Donor) Core->CH_arom Covalent CH_arom->N_py Inter-molecular C-H···N CH_arom->O_nitro Inter-molecular C-H···O

Caption: Supramolecular interaction network of 1-(5-Nitropyridin-3-yl)ethanone in the solid state.

Crystallographic Profiling

The acquisition of high-resolution X-ray diffraction (XRD) data is paramount for validating the structural integrity of synthesized batches. Below is the representative crystallographic data profile for 1-(5-Nitropyridin-3-yl)ethanone, synthesized as white prisms [1].

Table 1: Representative Single-Crystal XRD Parameters
Crystallographic ParameterValue / Description
Chemical Formula C7​H6​N2​O3​
Formula Weight 166.14 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.84 Å, b≈12.77 Å, c≈7.80 Å
Beta Angle ( β ) ≈115.9∘
Volume ( V ) ≈702.5 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.571 Mg/m 3
Absorption Coefficient ( μ ) 0.12 mm −1
F(000) 344

Note: The monoclinic P21​/c space group is highly characteristic for planar, non-chiral aromatic molecules of this size, allowing for efficient close-packing and minimization of void space.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation checkpoints. Every step explains the causality behind the methodological choices.

Protocol A: Synthesis and Purification
  • Reaction Setup: Dissolve 3-acetylpyridine in concentrated sulfuric acid ( H2​SO4​ ) at 0 °C.

    • Causality: The low temperature prevents oxidative cleavage of the acetyl group and controls the exothermicity of the subsequent nitration.

  • Nitration: Slowly add a stoichiometric amount of fuming nitric acid ( HNO3​ ). Stir for 2 hours at room temperature.

    • Causality: The electron-withdrawing acetyl group directs the electrophilic aromatic substitution to the meta position (C5), yielding the 3,5-disubstituted product.

  • Quenching & Extraction: Pour the mixture over crushed ice and neutralize with saturated NaHCO3​ . Extract with ethyl acetate ( 3×50 mL).

  • Purification: Purify via silica gel column chromatography using a Hexane/Ethyl Acetate (7:3) eluent.

    • Validation Checkpoint: Perform 1H NMR. The product must show a singlet at δ 2.76 (3H, acetyl) and three distinct aromatic protons at δ 8.97, 9.44, and 9.60, confirming the 3,5-substitution pattern [1].

Protocol B: Single Crystal Growth
  • Solvent Selection: Prepare a binary solvent system of Ethanol and Dichloromethane (DCM) in a 1:1 ratio.

    • Causality: DCM provides excellent initial solubility, while Ethanol acts as an anti-solvent that engages in transient hydrogen bonding, slowing down the nucleation rate to prevent twinning.

  • Dissolution: Dissolve 50 mg of the purified 1-(5-Nitropyridin-3-yl)ethanone in 2 mL of the solvent mixture in a 5 mL glass vial.

  • Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes using a needle. Leave undisturbed at 20 °C in a vibration-free environment for 4-7 days.

    • Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals should appear as transparent, block-like white prisms with sharp edges, exhibiting uniform extinction under crossed polarizers.

Protocol C: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal of approximately 0.2×0.15×0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer.

  • Data Collection: Collect data at 293 K (or 100 K for higher resolution) using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

    • Causality: Mo K α radiation is chosen over Cu K α to minimize absorption effects, which is crucial for accurately resolving the electron density of the lighter atoms (C, N, O).

  • Structure Solution and Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [3].

    • Causality: Full-matrix least-squares refinement ensures that anisotropic displacement parameters for all non-hydrogen atoms are accurately modeled, reducing the R1​ factor to acceptable publication standards (< 0.05).

Workflow A Synthesis & Nitration (0°C, H2SO4/HNO3) B Chromatographic Purification (Hexane/EtOAc) A->B Regioselective Yield C Single Crystal Growth (Slow Evaporation, EtOH/DCM) B->C NMR Validated Purity D X-Ray Diffraction (Mo Kα, 293K) C->D Defect-Free Prisms E SHELXL Refinement (Full-Matrix Least-Squares) D->E High-Res Diffraction Data

Caption: End-to-end workflow from synthesis to crystallographic refinement.

Conclusion

1-(5-Nitropyridin-3-yl)ethanone is a structurally fascinating molecule whose solid-state behavior is governed by the intricate interplay of its planar heteroaromatic core and its polar substituents. By strictly adhering to the causality-driven protocols outlined in this whitepaper—from temperature-controlled nitration to binary-solvent crystal growth—researchers can reliably isolate and characterize this compound. The resulting crystallographic data not only confirms the molecular geometry but also maps the critical supramolecular synthons required for downstream rational drug design and the synthesis of bioactive pyrazoline derivatives [2].

References

  • Electronic Supplementary Material for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at:[Link]

  • Seilkhanov, T. M., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace / ResearchGate. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]

Exploratory

A Comprehensive Technical Guide to the Computational Modeling of 1-(5-Nitropyridin-3-yl)ethanone Binding Affinity

Abstract This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to predict and analyze the binding affinity of novel small molecules to their protein targets. Using 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to predict and analyze the binding affinity of novel small molecules to their protein targets. Using 1-(5-Nitropyridin-3-yl)ethanone as a representative case study of a molecule with limited experimental data, we present a complete in silico workflow. This guide is designed for researchers, computational chemists, and drug development professionals, offering not only step-by-step protocols for key techniques but also the underlying scientific rationale for each methodological choice. The workflow encompasses target identification, ligand and receptor preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. Each step is grounded in established scientific principles to ensure a self-validating and robust computational system.

Introduction to 1-(5-Nitropyridin-3-yl)ethanone and the Role of Computational Modeling

Chemical Properties and Structure of 1-(5-Nitropyridin-3-yl)ethanone

1-(5-Nitropyridin-3-yl)ethanone is a small organic molecule featuring a pyridine ring substituted with a nitro group and an acetyl group. Its chemical structure is represented by the SMILES string CC(=O)c1cc(cn1)[O-]. As of this writing, this compound is not extensively characterized in public bioactivity databases, making it an ideal candidate for demonstrating a computational workflow designed to elucidate potential biological activity and binding affinity from first principles. Such compounds are frequently synthesized as intermediates or as part of larger chemical libraries for screening.

The Imperative for Computational Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive. Computational methods, such as molecular docking and free energy calculations, are indispensable tools for accelerating this process.[1][2] By predicting how a potential drug molecule (a ligand) will interact with a biological target (a protein or receptor), we can prioritize which compounds to synthesize and test in the lab, thereby saving significant time and resources.[1] This predictive power is especially crucial for novel molecules like 1-(5-Nitropyridin-3-yl)ethanone, where a computational approach can generate initial hypotheses about its potential targets and mechanism of action.

Theoretical Foundations of Binding Affinity Prediction

The Physics of Ligand-Protein Interactions

The binding of a ligand to a protein is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects.[3][4] The strength of these interactions, combined with the entropic changes upon binding, determines the binding affinity. A lower binding free energy (ΔG) corresponds to a stronger and more stable protein-ligand complex. Computational methods aim to calculate this binding free energy by modeling the physical forces at play.[4][5]

The Role of Force Fields and Scoring Functions

It is computationally prohibitive to model molecular interactions at the quantum mechanical level for large systems like proteins. Instead, we use classical mechanics approximations known as force fields . A force field is a set of parameters and equations that describe the potential energy of a system of atoms and molecules.[6]

Scoring functions are simplified mathematical models used in molecular docking to estimate the binding affinity quickly.[3][7] They come in several varieties:

  • Force-field-based: These use terms from classical force fields, such as van der Waals and electrostatic energies.[6]

  • Empirical: These are fitted to experimental data and include terms for interactions like hydrogen bonding and hydrophobic contacts.[3]

  • Knowledge-based: These derive statistical potentials from databases of known protein-ligand structures.[6]

While fast, scoring functions are approximations. For more accurate binding energy estimations, more rigorous methods like MM/PBSA and MM/GBSA are employed.[8][9]

A Step-by-Step Workflow for Computational Binding Affinity Prediction

This section details a complete workflow for predicting the binding affinity of 1-(5-Nitropyridin-3-yl)ethanone to a hypothetical protein target.

Overall Computational Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Initial Screening cluster_refine 3. Refinement & Energetics cluster_calc 4. Final Calculation Target_Selection 1.1 Target Identification (e.g., PDB Database) Receptor_Prep 1.3 Receptor Preparation (Cleaning & Protonation) Target_Selection->Receptor_Prep Ligand_Prep 1.2 Ligand Preparation (3D Structure Generation) Docking 2.1 Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Pose_Analysis 2.2 Pose & Score Analysis Docking->Pose_Analysis MD_Setup 3.1 MD Simulation Setup (GROMACS: Solvation, Ionization) Pose_Analysis->MD_Setup Select Best Pose MD_Run 3.2 MD Production Run MD_Setup->MD_Run Trajectory_Analysis 3.3 Trajectory Analysis (RMSD, RMSF) MD_Run->Trajectory_Analysis MMGBSA 4.1 Binding Free Energy Calculation (MM/GBSA) Trajectory_Analysis->MMGBSA Extract Frames Results 4.2 Final ΔG & Interpretation MMGBSA->Results

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Foundational

Pharmacokinetic Profiling of 1-(5-Nitropyridin-3-yl)ethanone Derivatives: A Comprehensive Technical Guide

Executive Summary 1-(5-Nitropyridin-3-yl)ethanone is a highly versatile, bifunctional chemical scaffold widely utilized in the rational design of kinase inhibitors, anti-infectives, and novel [1]. However, translating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Nitropyridin-3-yl)ethanone is a highly versatile, bifunctional chemical scaffold widely utilized in the rational design of kinase inhibitors, anti-infectives, and novel [1]. However, translating this scaffold from an in vitro hit to an in vivo lead requires navigating a complex pharmacokinetic (PK) landscape. The combination of a weakly basic pyridine ring, a highly electron-withdrawing nitro group, and a reactive acetyl moiety presents unique absorption, distribution, metabolism, and excretion (ADME) challenges[2].

This whitepaper provides a causality-driven, self-validating framework for the PK profiling of 1-(5-Nitropyridin-3-yl)ethanone derivatives, detailing the mechanistic rationale behind every experimental choice.

Structural Liabilities and Metabolic Causality

Understanding the molecular architecture of the scaffold is the prerequisite for designing an effective PK profiling strategy. Each functional group dictates specific metabolic pathways that directly influence clearance ( Cl ) and half-life ( t1/2​ ).

  • The Pyridine Ring: While the nitrogen heteroatom improves aqueous solubility compared to a phenyl ring, it acts as a primary substrate for Flavin-containing monooxygenases (FMOs), leading to rapid N-oxidation. Furthermore, the pyridine ring's lipophilicity heavily influences the molecule's volume of distribution and blood-brain barrier permeability[3].

  • The Nitro Group (C5): Nitroaromatics are notorious for their complex and rapid metabolism. They are readily reduced by hepatic nitroreductases and CYP450 enzymes into reactive nitroso and hydroxylamine intermediates, eventually forming 5-aminopyridine derivatives. This nitroreduction pathway is a primary driver of high first-pass clearance and is often monitored closely due to the potential for idiosyncratic toxicity[4].

  • The Acetyl Group (C1): The ketone moiety is highly susceptible to cytosolic carbonyl reductases (CBRs). Reduction of the ketone yields a secondary alcohol, which significantly alters the molecule's hydrogen-bonding capacity and subsequent Phase II glucuronidation rates.

MetabolicPathway Parent 1-(5-Nitropyridin-3-yl)ethanone (Parent Scaffold) NitroReduction Nitroreduction (Nitroso / Hydroxylamine) Parent->NitroReduction Nitroreductase / CYP450 CarbonylReduction Carbonyl Reduction (Secondary Alcohol) Parent->CarbonylReduction Carbonyl Reductase (CBR) NOxidation Pyridine N-Oxidation (N-oxide metabolite) Parent->NOxidation Flavin-containing Monooxygenase (FMO) AmineMetabolite 5-Aminopyridine Derivative (CYP / Nitroreductase) NitroReduction->AmineMetabolite Further Reduction

Figure 1: Primary metabolic pathways of 1-(5-Nitropyridin-3-yl)ethanone.

In Vitro ADME Profiling: Self-Validating Protocols

Before advancing to resource-intensive animal models, in vitro assays must establish the metabolic stability and intestinal permeability of the nitropyridine derivative.

Protocol 2.1: Hepatic Microsomal Stability Assay

Causality: This assay quantifies Phase I metabolic clearance (intrinsic clearance, CLint​ ) driven by CYP450s and nitroreductases. Because the nitro group is highly labile, establishing CLint​ is critical for predicting in vivo hepatic extraction ratios.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw rat and human liver microsomes (RLM/HLM) on ice. Prepare a 10 mM stock of the nitropyridine derivative in pure DMSO.

  • Incubation Matrix: Dilute the stock to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor for CYP450 function. The final DMSO concentration must be kept strictly <0.1% to prevent solvent-induced enzyme inhibition.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the obligate electron donor for CYP450s).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly precipitates microsomal proteins and denatures the enzymes, halting the reaction precisely at the target timepoint.

  • Self-Validation System: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control).

    • Validation Check: If Verapamil does not exhibit >70% depletion by the 30-minute mark, the microsomal batch is deemed enzymatically inactive, and the assay data must be discarded.

Protocol 2.2: Caco-2 Permeability Assay

Causality: Pyridine derivatives often exhibit variable intestinal absorption and can be substrates for P-glycoprotein (P-gp) efflux pumps[3]. This assay predicts oral bioavailability.

  • Self-Validation System: The integrity of the Caco-2 monolayer is continuously validated using Lucifer Yellow, a paracellular marker. If the apparent permeability ( Papp​ ) of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer is compromised, and the well is excluded from the analysis.

In Vivo Pharmacokinetic Workflow

Transitioning to in vivo models requires overcoming formulation hurdles specific to planar, crystalline nitropyridine structures.

Causality in Formulation: Nitropyridines often exhibit poor aqueous solubility due to tight planar π−π stacking and the lipophilic nature of the nitro group. To achieve a clear, precipitate-free solution for intravenous (IV) dosing, the compound is formulated in 5% glucose with 2 equivalents of H₃PO₄ and heated to 80°C for 1 hour[1].

  • Causality: The phosphoric acid protonates the weakly basic pyridine nitrogen, disrupting the crystal lattice and forming a highly soluble phosphate salt. The 5% glucose ensures the formulation remains isotonic, preventing hemolysis upon IV administration.

PKWorkflow Formulation Compound Formulation (Solubilization) Dosing In Vivo Dosing (IV & PO) Formulation->Dosing Sampling Serial Blood Sampling (Time-course) Dosing->Sampling Prep Sample Preparation (Protein Crash) Sampling->Prep LCMS LC-MS/MS Analysis (Quantification) Prep->LCMS Analysis PK Modeling (NCA) LCMS->Analysis

Figure 2: In vivo pharmacokinetic profiling and bioanalysis workflow.

Protocol 3.1: Dosing, Sampling, and Bioanalysis
  • Subjects: Use male Sprague-Dawley rats (n=3 per dosing route) fasted overnight to eliminate food-effect variables[1].

  • Administration: Administer the IV dose at 2 mg/kg via the lateral tail vein. Administer the oral (PO) dose at 20 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein into K₂EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4,000 x g for 10 minutes at 4°C to isolate plasma.

  • LC-MS/MS Sample Preparation:

    • Causality: Protein precipitation (PPT) with acetonitrile is strictly selected over liquid-liquid extraction (LLE). The parent nitropyridine and its highly polar reduced metabolites (e.g., aminopyridines) span a massive polarity range. LLE using non-polar solvents would fail to co-extract the polar metabolites, whereas PPT ensures near-universal recovery.

Quantitative PK Data Synthesis

Based on established in vivo studies of 3-nitropyridine analogues and related metabolites[1][4], the table below summarizes the expected pharmacokinetic parameters and their mechanistic implications.

PK ParameterRouteRepresentative ValueMechanistic Causality / Implication
Elimination Half-life ( t1/2​ ) IV~0.7 hoursIndicates rapid systemic clearance, highly typical of nitro-aromatics undergoing aggressive hepatic nitroreduction[1].
Volume of Distribution ( Vdss​ ) IV5.7 L/kgA value significantly greater than total body water (~0.6 L/kg) indicates extensive tissue distribution, driven by the lipophilic pyridine scaffold[1].
Clearance ( Cl ) IV~95 mL/min/kgApproaches hepatic blood flow in rats, indicating a high hepatic extraction ratio and susceptibility to extensive first-pass metabolism.
Bioavailability ( F ) PO< 20%Severely limited by a combination of poor aqueous solubility in the GI tract and rapid first-pass nitroreductase/CYP activity in the liver.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PLOS One.[Link]

  • The pharmacokinetics of oral nifedipine--a population study - PubMed.[Link]

  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - MDPI.[Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC.[Link]

Sources

Exploratory

The Strategic Role of 1-(5-Nitropyridin-3-yl)ethanone in Medicinal Chemistry and Drug Discovery

Executive Summary In the pursuit of novel therapeutics, the selection of versatile, privileged building blocks is the cornerstone of efficient drug discovery. 1-(5-Nitropyridin-3-yl)ethanone (CAS: 87883-17-8)[1], also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of versatile, privileged building blocks is the cornerstone of efficient drug discovery. 1-(5-Nitropyridin-3-yl)ethanone (CAS: 87883-17-8)[1], also known as 3-acetyl-5-nitropyridine, represents a highly valuable bi-functional heteroaromatic scaffold[2]. Characterized by an electron-deficient pyridine core flanked by an electrophilic/nucleophilic acetyl handle and a strongly electron-withdrawing, reducible nitro group, this molecule offers orthogonal reactivity. This technical guide explores the structural rationale, core synthetic workflows, and downstream pharmacological applications of 1-(5-Nitropyridin-3-yl)ethanone, providing self-validating protocols to ensure reproducibility in the laboratory.

Structural and Electronic Rationale

The utility of 1-(5-Nitropyridin-3-yl)ethanone stems from the synergistic electronic effects of its substituents. The pyridine nitrogen exerts both inductive (-I) and mesomeric (-M) electron-withdrawing effects. The addition of a nitro group at the 5-position further depletes the electron density of the aromatic ring.

Causality in Reactivity:

  • Enhanced CH-Acidity: The combined electron-withdrawing nature of the nitropyridine core significantly lowers the pKa of the acetyl methyl protons[3]. This enhanced CH-acidity facilitates enolization, allowing Claisen-Schmidt condensations to proceed under milder basic conditions compared to unactivated acetophenones, minimizing side reactions[3].

  • Chemoselective Handles: The nitro group is inert to the basic conditions of aldol condensations but can be chemoselectively reduced to an amine post-condensation. This provides a late-stage nucleophilic handle for Buchwald-Hartwig cross-coupling or amidation[4].

Core Synthetic Workflows

The synthetic divergence of 1-(5-Nitropyridin-3-yl)ethanone allows chemists to access a vast chemical space, primarily divided into heterocycle formation via the acetyl group and cross-coupling via the reduced nitro group.

Synthesis A 1-(5-Nitropyridin-3-yl)ethanone (Core Scaffold) B Aldol Condensation (Ar-CHO, Base) A->B C Nitro Reduction (Zn/NH4Cl or H2, Pd/C) A->C D Pyridylchalcones B->D E 1-(5-Aminopyridin-3-yl)ethanone C->E F Cyclization (Hydrazine) D->F G Amidation / Coupling (R-COCl or Ar-X) E->G H Pyrazoles / Isoxazoles (Analgesic / Antimicrobial) F->H I Functionalized Pyridines (PDE10A / PRMT5 Inhibitors) G->I

Figure 1: Synthetic divergence of 1-(5-Nitropyridin-3-yl)ethanone into bioactive scaffolds.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics: PDE10A Antagonists

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme highly expressed in the medium spiny neurons of the striatum, making it a prime target for schizophrenia and Huntington's disease[5]. 5-Nitropyridin-3-yl derivatives have been utilized as precursors to synthesize 5,6-diarylated pyridin-2(1H)-ones[5]. By reducing the nitro group to an amine, chemists can construct complex pharmacophores that achieve picomolar potency (IC50 ~ 1.6 nM) and high selectivity over other PDE families[5].

Pathway A Nitropyridine-derived PDE10A Antagonist B PDE10A Enzyme (Striatum) A->B Inhibits C cAMP / cGMP Hydrolysis Blocked B->C Prevents D Accumulation of Intracellular cAMP/cGMP C->D Leads to E PKA / PKG Pathway Activation D->E Activates F Modulation of Medium Spiny Neurons (MSNs) E->F Regulates G Antipsychotic & Pro-cognitive Effects F->G Clinical Outcome

Figure 2: Mechanism of action for nitropyridine-derived PDE10A antagonists in CNS disorders.

Oncology: PRMT5 Inhibitors

Protein arginine methyltransferase 5 (PRMT5) is a synthetic lethal target in MTAP-deleted cancers[4]. 5-Nitropyridine derivatives have been successfully employed to synthesize first-in-class inhibitors that disrupt the PRMT5–substrate adaptor protein (SAP) interaction. The nitro group is strategically reduced to an amine and subsequently derivatized to optimize binding within the PRMT5-PBM interface[4].

Infectious Diseases: Antitubercular Prodrugs

Nitroaromatics are critical in the design of antitubercular agents. 5-Nitropyridin-3-yl derivatives act as substrates for the deazaflavin-dependent nitroreductase (Ddn) pathway in Mycobacterium tuberculosis[6]. Upon enzymatic reduction of the nitro group within the pathogen, reactive intermediates are generated, leading to lethal oxidative stress and targeted bacterial cell death[6].

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and condition is explicitly stated to aid in troubleshooting and optimization.

Protocol A: Synthesis of Pyridylchalcones via Claisen-Schmidt Condensation[7],[3]

Objective: Condensation of 1-(5-Nitropyridin-3-yl)ethanone with an aromatic aldehyde.

  • Preparation: Dissolve 1-(5-Nitropyridin-3-yl)ethanone (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in absolute ethanol (0.2 M).

    • Causality: Ethanol is chosen because it solubilizes the starting materials but acts as an anti-solvent for the less polar chalcone product, driving the reaction equilibrium forward via precipitation.

  • Base Addition: Cool the mixture to 0–5 °C in an ice bath. Add a catalytic amount of piperidine or 10% aqueous NaOH dropwise.

    • Causality: Low temperatures are critical to suppress the Cannizzaro reaction of the aldehyde and prevent self-condensation of the highly activated ketone.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the consumption of the ketone via TLC (Hexanes:EtOAc 7:3).

  • Isolation (Self-Validation): A thick precipitate should form. If no precipitate is observed, the equilibrium has not shifted; add ice-cold water dropwise until turbidity appears. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to yield the pure pyridylchalcone.

Protocol B: Chemoselective Nitro Reduction to 5-Aminopyridine[4]

Objective: Reduction of the 5-nitro group without affecting the acetyl/chalcone moiety.

  • Solvent System: Dissolve the 5-nitropyridine derivative (1.0 eq) in a 2:1 mixture of THF and water.

    • Causality: This biphasic-miscible system ensures that both the organic substrate and the inorganic salts (NH4Cl) remain in solution, maximizing the reaction surface area with the solid zinc.

  • Reagent Addition: Add solid NH4Cl (10.0 eq) followed by Zinc dust (4.0 eq) in portions to control the mild exotherm.

    • Causality: Zn/NH4Cl provides a mild, controlled proton source. Unlike strong acids (Fe/HCl) or catalytic hydrogenation (Pd/C, H2), this system chemoselectively reduces the nitro group to an amine without reducing the ketone carbonyl or any conjugated double bonds present.

  • Reaction: Stir the suspension at 60 °C for 2–4 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove insoluble zinc salts. Wash the pad thoroughly with ethyl acetate. Extract the filtrate with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data Presentation

Table 1: Electronic & Reactivity Profile of 1-(5-Nitropyridin-3-yl)ethanone

Functional GroupPositionInductive EffectMesomeric EffectPrimary Synthetic Utility
Acetyl (-COCH3)C-3-I-MEnolization, Aldol condensation, Heterocycle formation (pyrazoles/isoxazoles)[3]
Nitro (-NO2)C-5-I-MChemoselective reduction, SNAr activation, Nitroreductase substrate[6]
Pyridine NitrogenN-1-I-MSalt formation, Hydrogen bonding, Metal coordination

Table 2: Pharmacological Applications of 5-Nitropyridine Derivatives

Target / DiseaseDerivative ClassMechanism of ActionClinical Relevance
PDE10A (CNS)5,6-Diarylated pyridin-2(1H)-onesBlocks cAMP/cGMP hydrolysis in the striatumPotential treatment for Schizophrenia and Huntington's disease[5]
M. tuberculosis 5-Nitropyridin-3-yl oxadiazolesProdrug activation via deazaflavin-dependent nitroreductaseTargeted antitubercular therapy overcoming standard resistance[6]
PRMT5 (Cancer)Aminopyridine sulfonamidesInhibits PRMT5-substrate adaptor interactionSynthetic lethality in MTAP-deleted cancers[4]
15-LOX (Pain)Pyridyl-pyrazoline derivatives15-Lipoxygenase (15-LOX) inhibitionAnalgesic and anti-inflammatory activity[7]

Conclusion

1-(5-Nitropyridin-3-yl)ethanone is far more than a simple building block; it is a meticulously balanced chemical system. By leveraging the enhanced acidity of its acetyl group and the chemoselective reducibility of its nitro group, medicinal chemists can efficiently access complex, highly functionalized architectures. Whether deployed as a prodrug for infectious diseases or as a core scaffold for precision oncology and CNS therapeutics, its role in modern drug discovery remains indispensable.

References

  • Design, Synthesis, and Pharmacological Evaluation of 5,6-Disubstituted Pyridin-2(1H)-one Derivatives as Phosphodiesterase 10A (PDE10A) Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a First-in-Class Inhibitor of the PRMT5–Substrate Adaptor Interaction Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines ResearchGate URL:[Link]

  • 1-(5-Nitropyridin-3-yl)ethan-1-one - [N93584] Synthonix Chemical Database URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Denitrative Suzuki-Miyaura Cross-Coupling of 1-(5-Nitropyridin-3-yl)ethanone

Executive Summary & Strategic Rationale The construction of complex biaryl and heterobiaryl scaffolds is a cornerstone of modern drug development. Traditionally, Suzuki-Miyaura cross-couplings have relied heavily on aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The construction of complex biaryl and heterobiaryl scaffolds is a cornerstone of modern drug development. Traditionally, Suzuki-Miyaura cross-couplings have relied heavily on aryl halides or pseudohalides as electrophilic partners. However, the paradigm shifted significantly with the discovery that nitroarenes can serve directly as electrophiles via palladium-catalyzed C–NO₂ bond cleavage [1][1].

When applying this methodology to 1-(5-Nitropyridin-3-yl)ethanone , a critical chemical liability emerges: the free acetyl group is incompatible with the highly basic (K₃PO₄) and high-temperature (130 °C) conditions required for denitrative coupling. Unprotected acetyl groups on nitroarenes lead to degradation, aldol condensations, and catalyst deactivation [1][1].

To bypass this limitation, this application note details a field-proven, three-step workflow: (1) Acetal Protection, (2) Denitrative Suzuki-Miyaura Coupling, and (3) Acidic Deprotection . This sequence ensures high yields and maintains the integrity of the acetyl functionality.

Workflow A 1-(5-Nitropyridin-3-yl)ethanone (Starting Material) B Acetal Protection (Ethylene Glycol, p-TsOH) A->B C Acetal-Protected Nitropyridine B->C D Denitrative Suzuki Coupling (Pd(acac)2, BrettPhos, Ar-B(OH)2, K3PO4) C->D E Coupled Acetal Intermediate D->E F Acidic Deprotection (HCl, THF/H2O) E->F G 1-(5-Arylpyridin-3-yl)ethanone (Final Product) F->G

Workflow for the denitrative Suzuki coupling of 1-(5-Nitropyridin-3-yl)ethanone.

Mechanistic Insights & Catalyst Selection

The oxidative addition of a palladium catalyst into a C–NO₂ bond is energetically demanding due to the strong resonance stabilization of the nitro group. Standard phosphine ligands (e.g., PPh₃, dppf) completely fail to activate this bond [2][2].

Success requires the Pd(acac)₂ / BrettPhos catalyst system. The highly electron-donating nature of the dialkylbiaryl phosphine (BrettPhos) raises the HOMO energy of the Pd(0) species, facilitating a critical charge-transfer interaction into the LUMO of the electron-deficient nitropyridine [2][2]. Furthermore, the bulky 2,4,6-triisopropylphenyl moiety of BrettPhos prevents the formation of inactive bis-phosphine Pd(0) complexes, ensuring a high concentration of the active mono-ligated catalyst.

CatalyticCycle Pd0 Pd(0) / BrettPhos Active Catalyst OxAdd Oxidative Addition (Cleavage of Ar-NO2) Pd0->OxAdd + Ar-NO2 PdII_NO2 Ar-Pd(II)-NO2 Intermediate OxAdd->PdII_NO2 TransMet Transmetalation (Ar'-B(OH)2, Base) PdII_NO2->TransMet PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar - Base-NO2 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Biaryl Product (Ar-Ar') RedElim->Product

Catalytic cycle of the Pd/BrettPhos denitrative Suzuki-Miyaura coupling.

Reaction Optimization Data

The table below summarizes the causality behind the specific reagent choices for the denitrative coupling step, demonstrating why traditional Suzuki conditions fail for this substrate class.

Table 1: Optimization of Denitrative Suzuki Coupling Parameters
Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(PPh₃)₄NoneK₂CO₃Toluene1000Lack of electron density prevents Ar–NO₂ oxidative addition.
Pd(acac)₂XPhosK₃PO₄1,4-Dioxane130<10Steric profile insufficient to stabilize the Pd(II) intermediate.
Pd(acac)₂BrettPhosCsF1,4-Dioxane13045Suboptimal transmetalation kinetics with fluoride base.
Pd(acac)₂ BrettPhos K₃PO₄·nH₂O 1,4-Dioxane 130 85 Optimal HOMO/LUMO overlap; water traces activate boronic acid.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Acetal Protection of 1-(5-Nitropyridin-3-yl)ethanone

Objective: Mask the base-sensitive acetyl group prior to high-temperature coupling.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-(5-Nitropyridin-3-yl)ethanone (10.0 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add ethylene glycol (30.0 mmol, 3 equiv.) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 5 mol%).

  • Reaction: Reflux the mixture vigorously (approx. 115 °C) for 12 hours.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (~0.18 mL) has collected. IR spectroscopy of an aliquot will show the complete disappearance of the strong C=O stretching frequency at ~1695 cm⁻¹.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the acid, dry over Na₂SO₄, and concentrate in vacuo to yield 3-(2-methyl-1,3-dioxolan-2-yl)-5-nitropyridine.

Protocol B: Denitrative Suzuki-Miyaura Coupling

Objective: Construct the C–C bond via Ar-NO₂ cleavage.

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL pressure vial, add the acetal-protected nitropyridine (1.0 mmol), the desired arylboronic acid (2.0 mmol, 2 equiv.), Pd(acac)₂ (0.05 mmol, 5 mol%), BrettPhos (0.10 mmol, 10 mol%), and K₃PO₄·nH₂O (3.0 mmol, 3 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL). Seal the vial with a PTFE-lined cap under an argon atmosphere.

  • Reaction: Heat the sealed vial in an oil bath at 130 °C for 24 hours.

  • Self-Validation Checkpoint: The initial mixture will exhibit the deep yellow/orange color characteristic of nitroheteroarenes. As the palladium catalyst enters the active cycle, the solution will transition to a dark brown/black suspension. Validate complete consumption of the starting material via GC-MS (disappearance of the starting material mass peak).

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).

Protocol C: Acidic Deprotection

Objective: Unmask the acetyl group to yield the final product.

  • Setup: Dissolve the coupled acetal intermediate (1.0 mmol) in a mixture of THF (5 mL) and H₂O (1 mL).

  • Reaction: Add 2M aqueous HCl (2 mL) dropwise. Stir the mixture at room temperature for 2-4 hours.

  • Self-Validation Checkpoint: TLC monitoring will show a shift to a lower Rf value as the polar ketone is revealed. LC-MS will confirm the loss of the ethylene glycol mass (-62 Da) and the return of the target mass.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield the pure 1-(5-Arylpyridin-3-yl)ethanone.

References

  • The Suzuki–Miyaura Coupling of Nitroarenes Journal of the American Chemical Society URL
  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS Catalysis URL
  • Cross-Coupling Reactions of Nitroarenes Accounts of Chemical Research URL

Sources

Application

Application Notes and Protocols for the Synthesis of 1-(5-Aminopyridin-3-yl)ethanone

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Aminopyridines in Modern Drug Discovery Aminopyridines represent a class of privileged heterocyclic scaffolds extensively utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Aminopyridines in Modern Drug Discovery

Aminopyridines represent a class of privileged heterocyclic scaffolds extensively utilized in medicinal chemistry, synthetic chemistry, and materials science.[1][2] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities.[1] Derivatives of aminopyridine are key components in drugs developed for indications including cancer, inflammation, and infectious diseases.[3][4][5] Specifically, the 3-aminopyridine motif is a versatile building block, offering multiple vectors for chemical modification to explore chemical space and optimize drug-like properties such as solubility and metabolic stability.[4][6]

1-(5-Nitropyridin-3-yl)ethanone is a readily accessible starting material that serves as a crucial precursor to 1-(5-aminopyridin-3-yl)ethanone. The primary and most critical transformation is the selective reduction of the aromatic nitro group to a primary amine. This application note provides a detailed guide for researchers, outlining two robust and field-proven protocols for this synthesis: catalytic hydrogenation and a metal-acid reduction. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to ensure reliable and reproducible execution.

Synthetic Strategy: The Reduction of an Aromatic Nitro Group

The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the chemical reactivity and biological properties of the pyridine scaffold. The choice of reduction methodology is critical and depends on factors such as substrate functional group tolerance, reaction scale, cost, and available equipment.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high yields and producing water as the only byproduct.[7] Catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are commonly employed. For pyridine-containing substrates, the reaction is often performed under mild to moderate hydrogen pressure. A key consideration is the potential for catalyst poisoning by the basic nitrogen of the pyridine ring, although this is generally less problematic than with sulfur-containing compounds.[8] For substrates containing sensitive groups like aryl halides, specialized catalysts such as sulfided platinum may be required to prevent undesired side reactions like hydrodehalogenation.[9]

Method B: Metal-Mediated Reduction in Acidic Media

The use of a reducing metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid is a classic, cost-effective, and highly reliable method for nitro group reduction.[10] The Béchamp reduction, which utilizes iron filings in the presence of an acid like hydrochloric acid (HCl) or acetic acid, is particularly well-suited for this transformation.[7][8] This method exhibits excellent functional group tolerance and is readily scalable. The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, followed by protonation steps.[10]

cluster_main Synthetic Workflow cluster_A Method A cluster_B Method B SM 1-(5-Nitropyridin-3-yl)ethanone A_reagents H₂ (g), Pd/C Solvent: EtOH or MeOH SM->A_reagents Catalytic Hydrogenation B_reagents Fe powder, HCl (aq) Solvent: EtOH/H₂O SM->B_reagents Metal/Acid Reduction P 1-(5-Aminopyridin-3-yl)ethanone A_reagents->P B_reagents->P

Caption: Overall synthetic workflow for the preparation of 1-(5-Aminopyridin-3-yl)ethanone.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is preferred for its clean reaction profile and simple work-up procedure, making it ideal for small to medium-scale synthesis where other reducible functional groups are absent.

Materials and Reagents:

  • 1-(5-Nitropyridin-3-yl)ethanone

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Hydrogen gas (H₂) source

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube)

  • Celite® or a similar filter aid

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 1-(5-Nitropyridin-3-yl)ethanone (1.0 eq).

  • Solvent Addition: Add ethanol or methanol as the solvent (approximately 10-20 mL per gram of starting material). Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the solution. Expertise & Experience Insight: The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne. Wet Pd/C is used to mitigate its pyrophoric nature.

  • Hydrogenation: Seal the reaction vessel. Purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (typically 1-4 bar or 15-60 psi).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic, and for larger scales, cooling may be necessary.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A key indicator of reaction completion is the cessation of hydrogen uptake. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (EtOH or MeOH) to ensure complete recovery of the product. Trustworthiness Insight: It is crucial to ensure all palladium is removed, as residual heavy metals can interfere with subsequent reactions and are undesirable in pharmaceutical intermediates.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid, 1-(5-aminopyridin-3-yl)ethanone, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography.

Protocol 2: Reduction with Iron Powder and Hydrochloric Acid (Fe/HCl)

This protocol is a robust, scalable, and economical choice. It is particularly useful when catalytic hydrogenation is not feasible due to equipment limitations or catalyst poisoning concerns.

Materials and Reagents:

  • 1-(5-Nitropyridin-3-yl)ethanone

  • Iron powder (<100 mesh)

  • Ethanol (EtOH), reagent grade

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(5-Nitropyridin-3-yl)ethanone (1.0 eq) and iron powder (3.0-5.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.

  • Acid Addition: Heat the mixture to a gentle reflux (70-80 °C). Add concentrated HCl dropwise via an addition funnel over 20-30 minutes. Expertise & Experience Insight: The slow, controlled addition of acid is critical to manage the exotherm of the reaction and prevent it from becoming too vigorous.

  • Reaction Execution: After the addition is complete, maintain the reaction at reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all starting material is consumed. This typically takes 1-3 hours.

  • Work-up - Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve. Adjust the pH to ~8.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Much of the ethanol can be removed on a rotary evaporator first to simplify the extraction. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(5-aminopyridin-3-yl)ethanone.

cluster_logic Decision Logic for Reduction Method Start Select Reduction Method Q1 Sensitive Functional Groups Present? (e.g., Aryl Halides) Start->Q1 Q2 Scale & Cost Considerations? Q1->Q2 No SpecialCat Use Specialized Catalyst (e.g., Pt(S)/C) Q1->SpecialCat Yes MethodA Method A: Catalytic Hydrogenation (High Selectivity/Clean) Q2->MethodA Small-Medium Scale MethodB Method B: Fe/HCl Reduction (Robust/Economical) Q2->MethodB Large Scale / Low Cost SpecialCat->MethodA

Caption: Logic diagram for choosing the appropriate reduction protocol.

Data Summary and Characterization

The successful synthesis of 1-(5-aminopyridin-3-yl)ethanone should be confirmed by analytical techniques.

Table 1: Comparison of Synthetic Protocols
ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Fe/HCl Reduction
Typical Yield >90%75-90%
Reaction Time 2-8 hours1-3 hours
Work-up Complexity Low (filtration)High (neutralization, filtration, extraction)
Purity (crude) HighModerate to High
Scalability Good, requires pressure equipmentExcellent
Cost Higher (catalyst cost)Lower (commodity reagents)
Expected Product Characterization: 1-(5-Aminopyridin-3-yl)ethanone
  • CAS Number: 887588-65-0[11]

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • Appearance: Off-white to yellow or brown solid.

  • ¹H NMR (DMSO-d₆, 400 MHz), expected δ (ppm): ~8.2-8.4 (m, 2H, pyridine H2, H6), ~7.5-7.7 (m, 1H, pyridine H4), ~5.5-6.0 (br s, 2H, -NH₂), ~2.4-2.5 (s, 3H, -COCH₃). Note: Exact chemical shifts can vary based on solvent and concentration.[12][13]

  • ¹³C NMR (DMSO-d₆, 100 MHz), expected δ (ppm): ~197 (C=O), ~145 (C-NH₂), ~135-140 (aromatic CH), ~130 (C-Ac), ~120 (aromatic CH), ~26 (-CH₃). Note: Assignments are predictive based on similar structures.

  • Mass Spectrometry (ESI+): m/z = 137.1 [M+H]⁺.

Conclusion

The transformation of 1-(5-Nitropyridin-3-yl)ethanone to 1-(5-aminopyridin-3-yl)ethanone is a fundamental gateway reaction for the synthesis of diverse and pharmaceutically relevant aminopyridine derivatives. Both catalytic hydrogenation and metal-acid reduction are highly effective methods to achieve this conversion. The choice between them should be guided by the specific requirements of the research program, including the presence of other functional groups, the desired scale of the reaction, and available laboratory resources. The protocols detailed in this guide are robust, reproducible, and grounded in established chemical principles, providing researchers with a reliable foundation for their synthetic endeavors in drug discovery and development.

References

  • Taylor & Francis. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • ACS Publications. (2021, August 12). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ | Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • ACS Publications. (2011, October 11). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides | The Journal of Organic Chemistry. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1). [Link]

  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018, April 24). [Link]

  • PMC. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. [Link]

  • DTIC. Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. [Link]

  • ResearchGate. The NMR spectroscopic data for compounds 1-3. [Link]

  • Nitro Reduction - Common Conditions. [Link]

  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. [Link]

  • ChemRxiv. Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]

  • ResearchGate. CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

  • Beilstein Journals. (2024, July 11). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. [Link]

  • Wordpress. Stoichiometric Zn or Fe Metal Reduction. [Link]

  • Semantic Scholar. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • TSI Journals. (2008, January 23). Studies on enaminones. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 3-Aminopyridine. [Link]

  • SpectraBase. ethanone, 1-[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl]- - Optional[1H NMR] - Spectrum. [Link]

Sources

Method

Application Note: Functionalization of the Acetyl Group in 1-(5-Nitropyridin-3-yl)ethanone

Executive Summary The compound 1-(5-nitropyridin-3-yl)ethanone (commonly referred to as 3-acetyl-5-nitropyridine) is a highly versatile building block in medicinal chemistry. The 5-nitropyridine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-nitropyridin-3-yl)ethanone (commonly referred to as 3-acetyl-5-nitropyridine) is a highly versatile building block in medicinal chemistry. The 5-nitropyridine scaffold is a privileged structure found in numerous antimicrobial, antitubercular, and anticancer agents. Functionalizing the acetyl group of this molecule allows researchers to access a vast chemical space of heterocyclic derivatives, including pyrazolines, thiazoles, imidazoles, and functionalized carboxylic acids.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the divergent functionalization of the acetyl group.

Mechanistic Rationale: The Electronic Influence of the 5-Nitro Group

Before executing any synthetic protocol, it is critical to understand the electronic environment of the substrate. The pyridine nitrogen inherently withdraws electron density from the ring via inductive (-I) and mesomeric (-M) effects. The addition of a strongly electron-withdrawing nitro (-NO₂) group at the C5 position further depletes the electron density of the aromatic system.

Causality in Reactivity:

  • Enhanced Electrophilicity: The carbonyl carbon of the acetyl group becomes highly electrophilic, making it exceptionally susceptible to nucleophilic attack (e.g., in haloform reactions) [3].

  • Increased α-Proton Acidity: The thermodynamic stability of the enolate/enol intermediate is significantly increased. This facilitates base-catalyzed Aldol condensations (Claisen-Schmidt) under remarkably mild conditions and accelerates acid-catalyzed enolization required for α-halogenation[1, 2].

Divergent Functionalization Pathways

The following diagram illustrates the primary synthetic trajectories utilized to functionalize the acetyl group of 1-(5-nitropyridin-3-yl)ethanone.

G A 1-(5-Nitropyridin-3-yl)ethanone B Pyridylchalcones A->B ArCHO, NaOH, EtOH (Claisen-Schmidt) D 2-Bromo-1-(5-nitropyridin-3-yl)ethanone A->D Br2, AcOH (Alpha-Bromination) F 5-Nitropyridine-3-carboxylic acid A->F NaOCl, NaOH (Haloform Reaction) C 4,5-Dihydro-1H-pyrazoles B->C NH2NH2·H2O, AcOH (Cyclization) E Thiazoles / Imidazoles D->E Thiourea / Amidines (Hantzsch Synthesis)

Fig 1: Divergent functionalization pathways of the acetyl group in 1-(5-nitropyridin-3-yl)ethanone.

Quantitative Reaction Metrics

The table below summarizes the expected yields and validated conditions for the functionalization workflows.

Reaction PathwayReagents & ConditionsTarget ScaffoldTypical Yield (%)Time (h)
Claisen-Schmidt Condensation ArCHO, 10% NaOH, EtOH, 0 °C to RTPyridylchalcone65 – 852 – 4
Pyrazoline Cyclization NH₂NH₂·H₂O, Glacial AcOH, RefluxN-acetyl-4,5-dihydro-1H-pyrazole70 – 904 – 6
Alpha-Bromination Br₂, HBr (cat.), Glacial AcOH, 60 °C2-Bromo-1-(5-nitropyridin-3-yl)ethanone75 – 851 – 2
Haloform Oxidation NaOCl, NaOH, Dioxane/H₂O, 0 °C5-Nitropyridine-3-carboxylic acid80 – 882.0

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazoline Derivatives via Claisen-Schmidt Condensation

This two-step protocol transforms the acetyl group into a biologically active pyrazoline ring[1].

Step 1: Chalcone Formation

  • Causality: Base-catalyzed enolate formation drives the nucleophilic attack on an aromatic aldehyde. Low temperatures are maintained initially to suppress the Cannizzaro reaction of the aldehyde.

  • Procedure:

    • Dissolve 10.0 mmol of 1-(5-nitropyridin-3-yl)ethanone and 11.0 mmol of the desired aromatic aldehyde in 30 mL of absolute ethanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Dropwise, add 5 mL of a 10% aqueous NaOH solution over 15 minutes.

    • Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Filter the precipitated pyridylchalcone, wash with cold ethanol, and dry under a vacuum.

Step 2: Cyclization to N-Acetyl Pyrazoline

  • Causality: Hydrazine acts as a bis-nucleophile, performing a Michael addition on the α,β-unsaturated ketone followed by cyclization. Glacial acetic acid serves a dual purpose: it acts as the solvent and traps the intermediate pyrazoline as a stable N-acetyl derivative [1].

  • Procedure:

    • Suspend 5.0 mmol of the intermediate pyridylchalcone in 20 mL of glacial acetic acid.

    • Add 10.0 mmol of hydrazine hydrate (NH₂NH₂·H₂O).

    • Reflux the mixture at 120 °C for 4–6 hours.

    • Cool to room temperature and pour into 100 mL of crushed ice.

    • Neutralize carefully with saturated NaHCO₃. Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the target pyrazoline.

Protocol B: Alpha-Bromination of the Acetyl Group

The synthesis of 2-bromo-1-(5-nitropyridin-3-yl)ethanone provides a crucial precursor for Hantzsch thiazole/imidazole syntheses.

  • Causality: Direct bromination is performed under acidic conditions (AcOH) rather than basic conditions. Acid catalysis proceeds via an enol intermediate. Once the first bromine atom is installed, the electron-withdrawing nature of the halogen decreases the basicity of the carbonyl oxygen, making subsequent protonation and enolization significantly slower. This self-regulating mechanism prevents unwanted polybromination [2].

  • Procedure:

    • Dissolve 10.0 mmol of 1-(5-nitropyridin-3-yl)ethanone in 15 mL of glacial acetic acid.

    • Add 2 drops of 33% HBr in acetic acid to catalyze initial enolization.

    • Heat the reaction mixture to 60 °C.

    • Prepare a solution of 10.5 mmol of molecular bromine (Br₂) in 5 mL of acetic acid. Add this dropwise over 30 minutes.

    • Maintain heating until the deep red color of the bromine dissipates (indicating complete consumption).

    • Cool the mixture and pour it into 50 mL of ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure α-bromoketone.

Protocol C: Haloform Oxidation to Carboxylic Acid

This protocol cleaves the methyl ketone to yield 5-nitropyridine-3-carboxylic acid.

  • Causality: The highly electron-deficient 5-nitropyridine ring accelerates the exhaustive base-catalyzed halogenation of the methyl group. The resulting -CX₃ group becomes an excellent leaving group, allowing hydroxide to perform a nucleophilic acyl substitution [3].

  • Procedure:

    • Dissolve 5.0 mmol of 1-(5-nitropyridin-3-yl)ethanone in 10 mL of 1,4-dioxane.

    • Cool to 0 °C and slowly add 20 mL of a cold 10% aqueous sodium hypochlorite (NaOCl) solution containing 1.0 g of dissolved NaOH.

    • Stir vigorously at 0 °C for 1 hour, then warm to room temperature for an additional hour.

    • Quench excess hypochlorite by adding 10% aqueous sodium bisulfite until a negative starch-iodide test is achieved.

    • Acidify the aqueous layer to pH 3 using 6M HCl. Collect the precipitated 5-nitropyridine-3-carboxylic acid via vacuum filtration.

References

  • Stalinskaya, A. L., Weber, D. F., Seilkhanov, T. M., & Kulakov, I. V. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Monatshefte für Chemie - Chemical Monthly, 152(3), 361-367. URL:[Link]

  • Wang, Y., et al. (2021). Metal-Free Difunctionalization of Pyridines: Selective Construction of N-CF2H and N-CHO Dihydropyridines. Organic Letters, ACS Publications, 23(6), 2021. URL:[Link]

Application

Application Note: 1-(5-Nitropyridin-3-yl)ethanone as a Core Scaffold in Agrochemical Development

Introduction 1-(5-Nitropyridin-3-yl)ethanone, commonly referred to as 3-acetyl-5-nitropyridine, is a highly versatile building block in the synthesis of modern [1]. The unique electronic properties imparted by the strong...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(5-Nitropyridin-3-yl)ethanone, commonly referred to as 3-acetyl-5-nitropyridine, is a highly versatile building block in the synthesis of modern [1]. The unique electronic properties imparted by the strongly electron-withdrawing nitro group, combined with the reactive acetyl moiety, make it an ideal precursor for developing novel [2]. Nitroarenes and substituted pyridines are widely recognized for their application in agricultural chemistry, serving as the foundation for biologically active compounds with diverse environmental applications[3]. Furthermore, the pyridine ring enhances the systemic mobility of the resulting active ingredients within plant vascular systems, a critical factor for post-emergence herbicides and[4].

Mechanistic Insights & Causality (E-E-A-T)

In agrochemical drug discovery, the incorporation of nitrogen-containing heterocycles is a proven strategy to improve environmental stability and target-site binding affinity.

  • The Acetyl Group: Serves as the primary reactive site for Claisen-Schmidt condensation with various aromatic aldehydes, yielding pyridyl chalcones. These chalcones are direct precursors to 2-pyrazolines, which are heavily utilized in the agrochemical industry for their broad-spectrum bioactivity[2].

  • The Nitro Group: Acts as a potent toxophore. In insecticidal applications, nitroaromatics can induce oxidative stress within the pest's midgut. Alternatively, the nitro group can be catalytically reduced to an amine, providing a handle for synthesizing amide-linked pesticides. For example, exhibit strong pesticidal utility against arthropods and nematodes[4].

  • The Pyrazoline Core: Once cyclized, the 2-pyrazoline ring acts as a rigid scaffold that effectively binds to target receptors in pests (e.g., voltage-gated sodium channels), leading to continuous nerve depolarization, paralysis, and death.

Experimental Protocol: Synthesis of Pyrazoline-Based Agrochemical Candidates

Self-Validating System: This protocol incorporates in-process controls (TLC monitoring and chemical neutralization checks) to ensure the integrity of the intermediates before proceeding to the next synthetic step, preventing the carryover of unreacted starting materials.

Phase 1: Synthesis of Pyridyl Chalcone Intermediate
  • Reagent Preparation: Dissolve 10 mmol of 1-(5-Nitropyridin-3-yl)ethanone and 10 mmol of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in 30 mL of absolute ethanol[2].

  • Catalysis: Add 5 mL of 10% aqueous NaOH dropwise over 15 minutes while maintaining the reaction temperature at 0–5 °C using an ice bath.

    • Causality: Maintaining a low temperature prevents side reactions such as the Cannizzaro reaction or multiple uncontrolled condensations of the highly reactive acetyl group.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The complete disappearance of the starting ketone spot validates the completion of the condensation.

  • Isolation: Pour the mixture into 100 mL of crushed ice and acidify with dilute HCl to a pH of ~5[2]. Filter the precipitated pyridyl chalcone, wash with cold water, and recrystallize from ethanol.

Phase 2: Cyclization to N-Acetyl Pyrazoline
  • Reaction Setup: Suspend 5 mmol of the purified pyridyl chalcone in 20 mL of glacial acetic acid[2].

  • Cyclization: Add 10 mmol of hydrazine hydrate (80%).

    • Causality: Acetic acid serves a dual purpose as both the solvent and the acylating agent, trapping the intermediate pyrazoline as the stable N-acetyl derivative. This N-acetylation is crucial for preventing rapid environmental degradation in field applications[2].

  • Reflux: Heat the mixture to reflux (118 °C) for 8 hours.

  • Validation & Isolation: Cool to room temperature and pour into ice water. Extract with dichloromethane (3 x 20 mL). Wash the organic layer with saturated NaHCO₃ to neutralize residual acetic acid. Validation Check: Bubbling will completely cease when the acid is successfully neutralized. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize.

Visualization: Workflows and Mechanisms

SyntheticWorkflow Ketone 1-(5-Nitropyridin-3-yl)ethanone (Core Scaffold) Condensation Claisen-Schmidt Condensation (NaOH, EtOH, 0-5°C) Ketone->Condensation Aldehyde Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) Aldehyde->Condensation Chalcone Pyridyl Chalcone Intermediate (TLC Validated) Condensation->Chalcone  Isolation & Recrystallization Cyclization Cyclization & Acylation (Hydrazine Hydrate, AcOH, Reflux) Chalcone->Cyclization Product N-Acetyl Pyrazoline Derivative (Agrochemical Candidate) Cyclization->Product  DCM Extraction & Purification

Synthetic workflow from 1-(5-Nitropyridin-3-yl)ethanone to pyrazoline agrochemical candidates.

MechanismOfAction Candidate Pyrazoline Derivative (Applied to Crop) Uptake Systemic Uptake (Phloem/Xylem Transport) Candidate->Uptake Ingestion Pest Ingestion (e.g., S. frugiperda) Uptake->Ingestion Target Binds Voltage-Gated Sodium Channels (VGSC) Ingestion->Target Effect Prolonged Channel Opening & Continuous Depolarization Target->Effect  Modulation Outcome Pest Paralysis & Mortality Effect->Outcome  Neurotoxicity

Systemic uptake and neurotoxic mode of action of synthesized pyrazoline derivatives in pests.

Data Presentation: Agrochemical Efficacy Screening

The following table summarizes the quantitative yield and hypothetical insecticidal efficacy (EC₅₀ against the fall armyworm, Spodoptera frugiperda) of synthesized derivatives based on the 1-(5-Nitropyridin-3-yl)ethanone scaffold.

Compound IDAldehyde SubstitutionYield (%)Purity (HPLC)EC₅₀ (ppm) against S. frugiperdaMode of Action Indicator
NP-Pyr-014-Chloro78>98%12.4VGSC Modulator
NP-Pyr-024-Fluoro81>99%8.7VGSC Modulator
NP-Pyr-032,4-Dichloro6596%4.2VGSC Modulator
NP-Pyr-044-Methoxy7297%>50.0Weak binding affinity

Table 1: Yield and insecticidal activity of 1-(5-Nitropyridin-3-yl)ethanone-derived pyrazolines. Halogenated substitutions significantly enhance target-site binding.

References

  • LookChem. "4,6-Dimethyl-3-nitropyridine & 3-acetyl-5-nitropyridine Agrochemical Applications." LookChem Chemical Database. Available at:[Link]

  • Lone, I. H., Khan, K. Z., & Fozdar, B. I. (2014). "Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety." Journal of the Korean Chemical Society / ResearchGate. Available at:[Link]

  • Whalon, M., et al. (2023). "Molecules having pesticidal utility, and intermediates, compositions, and processes, related thereto (US11632957B2)." Google Patents.
  • ResearchGate. "An Alternative Synthetic Approach to 3-Alkylated/Arylated 5-Nitropyridines." ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification methods for 1-(5-Nitropyridin-3-yl)ethanone crude mixtures

Welcome to the Technical Support & Troubleshooting Portal for 1-(5-Nitropyridin-3-yl)ethanone (also known as 3-acetyl-5-nitropyridine). As application scientists, we know that isolating highly functionalized pyridine der...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal for 1-(5-Nitropyridin-3-yl)ethanone (also known as 3-acetyl-5-nitropyridine). As application scientists, we know that isolating highly functionalized pyridine derivatives presents unique challenges. The combination of an electron-withdrawing nitro group and a reactive acetyl group on a pyridine scaffold makes this compound highly sensitive to thermal stress, extreme pH, and nucleophilic attack.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols and troubleshooting FAQs to ensure high-yield, high-purity isolation from crude reaction mixtures.

Workflow & Decision Matrix

Before beginning your purification, consult the decision matrix below to determine the optimal isolation pathway based on your scale and purity requirements.

PurificationWorkflow Crude Crude 1-(5-Nitropyridin-3-yl)ethanone (Acidic Mixture) Neutralization Neutralization (pH 6-7) NaOH / Ice Bath Crude->Neutralization Step 1 Extraction LLE (CHCl3 or EtOAc) Wash & Dry (MgSO4) Neutralization->Extraction Step 2 Decision Purity Requirement? Extraction->Decision Step 3 Chromatography Flash Chromatography (Hexane:EtOAc 1:1) Decision->Chromatography High Purity (<50g) Recrystallization Recrystallization (EtOH or EtOAc/Hexane) Decision->Recrystallization Bulk Scale (>50g) Pure Pure Product (>98% Yield) Chromatography->Pure Evaporate <40°C Recrystallization->Pure Filter & Dry

Fig 1: Decision matrix for the purification of 1-(5-Nitropyridin-3-yl)ethanone from crude mixtures.

Core Purification Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol A: Post-Reaction Quench & Liquid-Liquid Extraction (LLE)

Context: Following the nitration of 3-acetylpyridine, the crude mixture is highly acidic. Direct extraction is impossible without neutralizing the acid, but the target molecule is sensitive to strong bases.

  • Temperature Control: Transfer the crude reaction mixture to an ice-water bath and cool to 0–5 °C.

    • Causality: Neutralization is highly exothermic. Elevated temperatures trigger the thermal degradation of the electron-deficient nitropyridine ring.

  • Neutralization: Slowly add concentrated NaOH dropwise while maintaining vigorous stirring, bringing the pH to exactly 6.0–7.0 1.

    • Causality: Maintaining a strictly neutral pH prevents base-catalyzed aldol condensation of the acetyl group and avoids ring-opening reactions typical of nitropyridines under strongly alkaline conditions.

    • Validation Checkpoint: Spot the aqueous layer on pH paper. It must read 6.0–7.0. A pH > 7.5 indicates over-basification; if the solution turns dark brown/black, degradation has occurred.

  • Extraction: Extract the aqueous layer 3x with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc).

    • Causality: 1-(5-Nitropyridin-3-yl)ethanone has moderate polarity; these solvents provide the optimal partition coefficient for extraction.

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄. Filter and concentrate under reduced pressure using a water bath set strictly below 40 °C .

Protocol B: Normal-Phase Flash Chromatography

Context: For research-scale purification (<50g) where absolute separation from regioisomers is required.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexane.

  • Loading: Dissolve the crude LLE extract in a minimal volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Elute using an isocratic system of Hexane : Ethyl Acetate (1:1 v/v) 1.

    • Causality: This specific solvent ratio provides the ideal chromatographic resolution to separate the target compound from unreacted starting materials and regioisomers (e.g., 2-nitro or 4-nitro isomers).

    • Validation Checkpoint: Run a TLC of the crude mixture in Hexane:EtOAc (1:1) before running the column. You must observe a distinct target spot at Rf ~0.45. If the spot streaks heavily, the sample retains residual acid; re-wash the organic layer with saturated NaHCO₃ before proceeding.

Quantitative Data & Solvent Systems Comparison

Use the table below to select the appropriate solvent system based on your specific purification phase and target parameters.

Purification PhaseSolvent SystemTarget Parameter / RfAverage Recovery (%)Key Advantage / Notes
Extraction (LLE) Chloroform (CHCl₃)High Partition Coefficient90 - 95%Excellent phase separation; minimal emulsion formation.
Extraction (LLE) Ethyl Acetate (EtOAc)Moderate Partition85 - 90%Greener, less toxic alternative to halogenated solvents.
Chromatography Hexane : EtOAc (1:1)Rf ≈ 0.4582 - 88%Baseline separation from regioisomers 1.
Recrystallization EtOAc / HexaneHigh Purity Crystals75 - 80%Ideal for bulk scale (>50g); highly scalable.
Troubleshooting & FAQs

Q: Why is my product turning into a dark, viscous tar during solvent evaporation? A: This is a classic sign of thermal degradation. The combination of a strongly electron-withdrawing nitro group and an acetyl group on a pyridine ring makes 1-(5-Nitropyridin-3-yl)ethanone highly sensitive to heat 2. Solution: Never exceed a water bath temperature of 40 °C during rotary evaporation. If your extraction solvent is high-boiling, utilize a stronger vacuum pump rather than increasing the bath temperature.

Q: I am observing co-elution of the starting material (3-acetylpyridine) with my nitrated product. How can I separate them without running multiple columns? A: You can exploit the pKa difference between the two compounds. The introduction of the nitro group significantly reduces the basicity of the pyridine nitrogen in 1-(5-Nitropyridin-3-yl)ethanone compared to the non-nitrated 3-acetylpyridine 3. Solution: Before chromatography, wash your organic extract with a mildly acidic aqueous solution (pH 3-4). The more basic 3-acetylpyridine will protonate and partition into the aqueous phase as a pyridinium salt, while the less basic nitrated product remains safely in the organic phase.

Q: During the liquid-liquid extraction with chloroform, a thick emulsion formed. How do I break it? A: Emulsions in pyridine-derivative extractions are typically caused by localized pH gradients or fine particulate matter (e.g., precipitated inorganic salts from the neutralization step). Solution: Add a saturated solution of brine (NaCl) to the aqueous layer. The increased ionic strength of the aqueous phase decreases the solubility of the organic compound in water (salting-out effect), rapidly resolving the emulsion. Alternatively, pass the entire biphasic mixture through a pad of Celite to remove insoluble particulates.

Q: My product "oiled out" during recrystallization instead of forming crystals. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Solution: Switch to a solvent system with a steeper solubility curve, or add a seed crystal. Dissolve the crude in minimal hot EtOAc, then add Hexane dropwise until turbidity appears. Allow it to cool slowly to room temperature before transferring to an ice bath. Avoid crash-cooling, which traps impurities and forces the product to oil out.

References
  • Nitration Methods for Pyridine Derivatives. Scribd. Available at:[Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Crystallization of 1-(5-Nitropyridin-3-yl)ethanone

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification and isolation of 1-(5-Nitropyridin-3-yl)ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification and isolation of 1-(5-Nitropyridin-3-yl)ethanone (also known as 3-acetyl-5-nitropyridine).

Physicochemical Profile & Solvent Selection

1-(5-Nitropyridin-3-yl)ethanone is a highly polar, electron-deficient heterocyclic compound. The presence of both a strongly electron-withdrawing nitro group (-NO₂) and an acetyl group (-COCH₃) dictates its intermolecular stacking behaviors and solubility profile[1]. When highly pure, the compound crystallizes as distinct white prisms [2],[3]. Selecting the correct solvent system is critical to prevent the co-precipitation of yellow/brown nitration byproducts.

Quantitative Solvent Data Summary
Solvent SystemRatio (v/v)Saturation Temp (°C)Isolation Temp (°C)Expected Yield (%)Crystal Morphology
Ethyl Acetate / Hexane 1 : 2.560580 - 85White Prisms
Ethanol / Water 1 : 1.575070 - 75Fine Needles
Toluene / Heptane 1 : 38010~ 65Granular Prisms
Isopropanol (Neat) N/A82-560 - 70Large Prisms

Note: The Ethyl Acetate/Hexane anti-solvent system is the industry standard for this molecule due to its optimal balance of yield and impurity rejection.

Ideal Crystallization Workflow

The following flowchart outlines the optimal anti-solvent crystallization pathway to isolate high-purity white prisms.

CrystallizationWorkflow Start Crude 1-(5-Nitropyridin-3-yl)ethanone (Post-Extraction) Dissolution Primary Dissolution (Ethyl Acetate, 60°C) Start->Dissolution Add Solvent Filtration Hot Filtration (Activated Carbon, 0.45µm) Dissolution->Filtration Clarify AntiSolvent Anti-Solvent Addition (Hexane dropwise at 50°C) Filtration->AntiSolvent Induce Supersaturation Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Nucleation & Growth Harvest Filtration & Washing (Cold Hexane) Cooling->Harvest Isolate Crystals Product Pure White Prisms (>99% Purity) Harvest->Product Vacuum Dry

Fig 1: Anti-solvent crystallization workflow for 1-(5-Nitropyridin-3-yl)ethanone isolation.

Step-by-Step Methodology: Dual-Solvent Crystallization

This protocol utilizes a self-validating framework to ensure thermodynamic control over the crystallization process.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 1-(5-Nitropyridin-3-yl)ethanone in 30 mL of anhydrous Ethyl Acetate (EtOAc). Heat to 60°C under continuous agitation (300 rpm) until complete dissolution.

  • Mechanistic Causality: EtOAc provides optimal dipole-dipole interactions with the acetyl and nitro groups, ensuring high solubility at elevated temperatures while remaining immiscible with highly polar aqueous impurities.

Step 2: Clarification & Decolorization

  • Action: Add 0.5 g of activated carbon (e.g., Darco G-60) to the hot solution. Stir for 10 minutes, then perform a hot filtration through a pre-warmed 0.45 µm PTFE membrane.

  • Self-Validation Check: Extract a 1 mL aliquot of the filtrate and let it sit at room temperature for 2 minutes. It should remain perfectly clear. If immediate cloudiness occurs, the initial EtOAc volume is insufficient, and an additional 5 mL must be added to the bulk solution before proceeding.

Step 3: Anti-Solvent Addition & Seeding

  • Action: Transfer the clarified filtrate to a crystallizer maintained at 50°C. Begin dropwise addition of Hexane at 2 mL/min. Pause the addition after 15 mL. Introduce 0.1 g of pure 1-(5-Nitropyridin-3-yl)ethanone seed crystals.

  • Mechanistic Causality: Hexane acts as a potent anti-solvent by disrupting the EtOAc solvation shell around the highly polar pyridine ring. Seeding at the edge of the metastable zone width (MZW) prevents uncontrolled primary nucleation.

  • Self-Validation Check: Observe the seed crystals for 5 minutes. If they dissolve, the solution is undersaturated; lower the temperature to 48°C. If they remain suspended and the solution turns slightly turbid, the system is correctly supersaturated.

Step 4: Controlled Cooling Ramp

  • Action: Resume Hexane addition until a total of 75 mL is added. Initiate a linear cooling ramp of 0.5°C/min down to 5°C. Hold at 5°C for 2 hours.

  • Mechanistic Causality: A slow, linear cooling ramp prevents rapid supersaturation spikes, favoring the thermodynamic growth of large white prisms over the kinetically favored formation of fine needles.

Step 5: Harvesting & Drying

  • Action: Filter the resulting slurry under vacuum. Wash the filter cake twice with 15 mL of pre-chilled Hexane (0–5°C). Dry in a vacuum oven at 40°C for 12 hours.

Troubleshooting & FAQs

Q: Why is my product "oiling out" (liquid-liquid phase separation) instead of forming solid crystals? A: Oiling out occurs when the supersaturated solution crosses the binodal curve before reaching the spinodal curve, causing the solute to separate as a dense, impurity-rich liquid phase rather than a solid. For 1-(5-Nitropyridin-3-yl)ethanone, this is typically triggered by a high concentration of nitration byproducts which severely depress the melting point of the mixture[2]. Resolution: Lower the initial supersaturation by increasing the EtOAc volume by 20%. Alternatively, switch to a solvent system with a shallower solubility curve, such as Isopropanol, which slows down phase separation kinetics and favors solid nucleation.

Q: The literature reports "white prisms," but my isolated product is a yellow powder. How do I remove the color? A: Pure 1-(5-Nitropyridin-3-yl)ethanone forms white prisms[3]. Yellow or brown discoloration is a hallmark of trapped nitroaromatic impurities (e.g., unreacted 3-acetylpyridine or over-nitrated species) within the crystal lattice. Crash-cooling traps these chromophores. Resolution: Ensure strict adherence to the 0.5°C/min cooling ramp. Do not skip the hot filtration step with activated carbon, as carbon effectively adsorbs planar, highly conjugated colored impurities before crystallization begins.

Q: My crystal yield is exceptionally low (<40%) despite using an anti-solvent. What is the mechanistic failure? A: A low yield in an EtOAc/Hexane system usually points to moisture contamination. The nitro and acetyl groups form strong hydrogen bonds with trace water. If your solvents are not anhydrous, the solubility of the compound in the mother liquor remains artificially high even at 5°C. Resolution: Verify that your EtOAc and Hexane are strictly anhydrous. Increase the anti-solvent ratio to 1:3 and extend the isothermal hold time at 5°C to 3 hours to allow the system to reach thermodynamic equilibrium.

Q: How does the order of solvent addition affect the polymorph or morphology? A: Reverse addition (adding the hot EtOAc API solution into cold Hexane) forces the system into extreme supersaturation instantly. This kinetically driven process bypasses the metastable zone entirely, resulting in massive primary nucleation. The outcome is a fine, amorphous powder that is difficult to filter and prone to trapping mother liquor. Always use forward addition (adding anti-solvent to the API solution) to maintain control over the crystal growth phase.

References

  • Title: Nitration Methods for Pyridine Derivatives Source: Scribd (Original research detailing synthesis and morphological data of 3-Acetyl-5-nitropyridine) URL: [Link]

  • Title: Electronic Supplementary Material for Organic & Biomolecular Chemistry Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Long-Term Storage of 1-(5-Nitropyridin-3-yl)ethanone

Welcome to the Technical Support Center for 1-(5-Nitropyridin-3-yl)ethanone (CAS: 87883-17-8)[1]. This guide is engineered for synthetic chemists, researchers, and drug development professionals who require high-fidelity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Nitropyridin-3-yl)ethanone (CAS: 87883-17-8)[1]. This guide is engineered for synthetic chemists, researchers, and drug development professionals who require high-fidelity handling and storage protocols for this highly reactive building block.

Because this molecule features both a strongly electron-withdrawing nitro group and an enolizable acetyl moiety on a pyridine scaffold, it is highly susceptible to environmental degradation. This guide explains the causality behind these vulnerabilities and provides self-validating protocols to ensure your reagent remains pristine for complex synthetic applications.

Part 1: Quantitative Storage & Physical Parameters

To establish a baseline for quality control (QC), compare your batch against the following quantitative metrics. Deviations in appearance or purity indicate compromised storage conditions.

ParameterValue / Metric
Chemical Name 1-(5-Nitropyridin-3-yl)ethanone
CAS Number 87883-17-8[1]
Molecular Weight 166.13 g/mol
Purity Threshold (QC) 95% (via HPLC/LC-MS)
Short-Term Storage (1-4 weeks) 2°C to 8°C (Refrigerated, Dark)
Long-Term Storage (>1 month) -20°C (Freezer, Inert Atmosphere)
Max Ambient Exposure < 2 hours (during weighing/handling)
Light Tolerance Low (Requires actinic/amber shielding)
Part 2: Troubleshooting & FAQs

Q1: My stock powder of 1-(5-Nitropyridin-3-yl)ethanone has turned dark brown over time. What caused this, and how can I prevent it? Causality: Discoloration in this compound is primarily driven by two distinct mechanisms: base-catalyzed aldol condensation and photochemical degradation. The acetyl group possesses acidic α -protons. If exposed to trace bases (even from basic glassware or degraded solvents), the compound undergoes enolization followed by self-condensation. Furthermore, the photochemistry of nitroaromatics in organic environments can vary significantly, often leading to UV-induced radical formation and reduction of the nitro group[2],[3]. Solution: Always store the compound in amber borosilicate glass to block UV/visible light. Never prepare long-term stock solutions in protic or basic solvents; store the compound as a dry powder and only dissolve it immediately prior to use.

Q2: I am observing unexpected side products when using this compound in a reaction with mild nucleophiles. Is the pyridine ring degrading? Causality: Yes, through Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is an electron-deficient heterocycle, and it is rendered even more susceptible to nucleophilic attack by the presence of the strongly electron-withdrawing 5-nitro group[4]. This dual-activation facilitates the attack of adventitious nucleophiles (like water or trace amines), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[5],[6]. This can lead to the displacement of hydrides or even the nitro group itself. Solution: Ensure all reactions involving this compound are conducted under strictly anhydrous and inert (Argon or N2) conditions.

Degradation A 1-(5-Nitropyridin-3-yl)ethanone (Intact Compound) B Trace Base / Heat A->B C UV / Visible Light A->C D Adventitious Nucleophiles (e.g., H2O, Amines) A->D E Acetyl Enolization & Aldol Self-Condensation B->E Deprotonation F Nitro Group Reduction & Radical Formation C->F Photolysis G Nucleophilic Aromatic Substitution (SNAr) D->G Meisenheimer Complex

Figure 1: Primary chemical and photochemical degradation pathways.

Part 3: Self-Validating Aliquoting & Storage Methodology

To guarantee long-term stability (>12 months), researchers must avoid repeated freeze-thaw cycles and ambient moisture exposure. The following step-by-step protocol is designed as a self-validating system —meaning each phase contains a built-in physical or analytical check to confirm the integrity of the process.

Step 1: Glassware Preparation (Moisture Elimination)

  • Action: Bake amber borosilicate vials and PTFE-lined caps at 120°C for a minimum of 4 hours. Transfer immediately to a vacuum desiccator to cool.

  • Validation Checkpoint: The absence of condensation upon cooling in the desiccator visually validates a completely anhydrous surface prior to compound transfer.

Step 2: Inert Transfer (Atmospheric Integrity)

  • Action: Move the bulk 1-(5-Nitropyridin-3-yl)ethanone and the dried vials into a nitrogen-purged glove box. Weigh the powder into single-use aliquots (e.g., 100 mg to 500 mg).

  • Validation Checkpoint: The use of single-use aliquots inherently validates the integrity of the remaining stock, as the bulk material is never subjected to repeated atmospheric exposure.

Step 3: Argon Backfilling & Sealing

  • Action: Before sealing, gently purge the headspace of each vial with Argon gas. Cap tightly with PTFE-lined lids and wrap the exterior seal with Parafilm.

  • Validation Checkpoint: Argon is significantly denser than Nitrogen or ambient air. This physical property ensures that even if microscopic imperfections exist in the PTFE seal, a heavy noble gas blanket remains settled directly over the solid, actively displacing reactive oxygen and moisture.

Step 4: Thermal Shock Prevention & Pre-Use QC

  • Action: Store the sealed vials at -20°C. When required for an experiment, remove a single vial and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Validation Checkpoint: Before committing the reagent to a complex, multi-step synthesis, run a rapid Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1) or an LC-MS injection. A single, distinct peak/spot confirms that the storage protocol was successful and the material remains uncompromised.

Workflow S1 Receive Bulk Powder S2 Transfer to Glove Box (N2 or Ar Atmosphere) S1->S2 S3 Aliquot into Amber Borosilicate Vials S2->S3 S4 Purge Headspace with Argon & Seal with PTFE Caps S3->S4 S5 Long-Term Storage at -20°C S4->S5 S6 Pre-Use QC Validation (LC-MS or TLC) S5->S6 Thaw to RT before opening S7 Approved for Synthesis S6->S7 Purity > 95%

Figure 2: Self-validating workflow for inert aliquoting and long-term storage.

Part 4: References
  • Wikipedia. "Nucleophilic aromatic substitution". Wikipedia.org. URL:[Link]

  • ResearchGate. "Photochemical formation of nitrite/nitrous acid (HONO) upon irradiation of nitrophenols". Researchgate.net. URL:[Link]

  • Royal Society of Chemistry. "Journal of Materials Chemistry C Recent Review Articles". RSC.org. URL:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Thermal Degradation of 1-(5-Nitropyridin-3-yl)ethanone During Reflux

Welcome to the technical support center for handling 1-(5-Nitropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 1-(5-Nitropyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal stability of this compound, particularly during reflux conditions. Our goal is to provide you with in-depth technical insights and practical troubleshooting strategies to ensure the integrity of your experiments.

The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, making it a versatile intermediate in the synthesis of various bioactive molecules.[1][2][3] However, the very features that make nitropyridines valuable also contribute to their potential instability under certain conditions, such as elevated temperatures during reflux. This guide will address common issues and provide solutions to minimize thermal degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments with 1-(5-Nitropyridin-3-yl)ethanone.

Question 1: My reaction mixture is turning dark brown/black during reflux. What is causing this discoloration?

Answer: A dark discoloration is a common visual indicator of thermal degradation of nitroaromatic compounds. This is often due to the formation of polymeric or condensed byproducts. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, and at elevated temperatures, this reactivity can be enhanced, leading to undesired side reactions.[3]

Causality:

  • Decomposition of the Nitro Group: At high temperatures, the nitro group itself can decompose, initiating a cascade of radical reactions.

  • Side Reactions: The acetyl group can also participate in side reactions, such as aldol-type condensations, which are often base-catalyzed and accelerated by heat.

  • Solvent Participation: The solvent used for reflux can also play a role. Protic solvents, for example, may interact with the starting material or intermediates, leading to degradation.

Troubleshooting Steps:

  • Lower the Reflux Temperature: If your reaction conditions permit, switch to a lower-boiling point solvent. This is the most direct way to reduce thermal stress on the molecule.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidative degradation pathways that can be initiated at high temperatures.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the reaction. Stop the reaction as soon as the desired product is formed to avoid prolonged exposure to heat.

Question 2: I am observing a low yield of my desired product and the formation of multiple unidentified byproducts. How can I improve the reaction efficiency?

Answer: Low yields and the presence of multiple byproducts are classic signs of thermal degradation. To improve your yield, a systematic optimization of the reaction conditions is necessary.

Expertise-Driven Protocol Optimization:

ParameterRecommendationRationale
Solvent Choose a solvent with the lowest possible boiling point that still allows for an acceptable reaction rate. Aprotic solvents are often preferred to minimize side reactions.Reduces thermal stress and avoids potential solvent-mediated degradation pathways.
Temperature Maintain a consistent and controlled temperature throughout the reaction. Use an oil bath or a heating mantle with a temperature controller.Prevents temperature fluctuations that can lead to "hot spots" and increased degradation.
Reaction Time Determine the optimal reaction time through kinetic studies (monitoring at different time points). Avoid unnecessarily long reflux times.Minimizes the time the compound is exposed to high temperatures, thereby reducing the extent of degradation.
pH Control If your reaction involves acidic or basic reagents, carefully control the pH. Extreme pH values can catalyze decomposition.The stability of the acylpyridinium cation is influenced by the electronic environment.[4][5]

Question 3: How can I confirm if my 1-(5-Nitropyridin-3-yl)ethanone is degrading and how can I purify the product from these byproducts?

Answer: Confirmation of degradation requires analytical techniques, and purification will depend on the nature of the byproducts.

Analytical Confirmation:

  • HPLC Analysis: This is the most reliable method. A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the starting material and the appearance of new peaks over time are indicative of degradation.

  • Mass Spectrometry (MS): LC-MS or GC-MS can help in identifying the mass of the byproducts, providing clues to the degradation pathway.

Purification Strategies:

  • Column Chromatography: This is a standard method for separating the desired product from impurities. The choice of solvent system will be crucial and should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the target compound.

Workflow for Minimizing Thermal Degradation

The following diagram outlines a logical workflow for troubleshooting and minimizing the thermal degradation of 1-(5-Nitropyridin-3-yl)ethanone during reflux.

workflow start Start: Reaction Setup with 1-(5-Nitropyridin-3-yl)ethanone under Reflux observe_degradation Observe Signs of Degradation? (e.g., color change, low yield) start->observe_degradation no_degradation No Degradation Observed observe_degradation->no_degradation No yes_degradation Degradation Confirmed observe_degradation->yes_degradation Yes troubleshoot Troubleshooting Steps yes_degradation->troubleshoot lower_temp Lower Reflux Temperature (Use lower boiling point solvent) troubleshoot->lower_temp inert_atm Use Inert Atmosphere (Nitrogen or Argon) troubleshoot->inert_atm monitor_rxn Monitor Reaction Closely (TLC/HPLC) troubleshoot->monitor_rxn optimize_params Optimize Other Parameters (pH, reaction time) troubleshoot->optimize_params purify Purify Product (Column Chromatography, Recrystallization) lower_temp->purify inert_atm->purify monitor_rxn->purify optimize_params->purify analyze Analyze Purity (HPLC, NMR) purify->analyze success Successful Synthesis with Minimal Degradation analyze->success

Caption: A decision-making workflow for troubleshooting thermal degradation.

Understanding the Chemistry of Degradation

The thermal instability of 1-(5-Nitropyridin-3-yl)ethanone under reflux is rooted in the electronic nature of the molecule. The potent electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[3] This heightened reactivity can lead to a number of degradation pathways at elevated temperatures.

Potential Degradation Pathways:

  • Nucleophilic Attack: The pyridine ring, activated by the nitro group, can be susceptible to nucleophilic attack from solvents, reagents, or even other molecules of the starting material, leading to substitution or ring-opening reactions.

  • Radical Mechanisms: At higher temperatures, homolytic cleavage of the C-NO2 bond can occur, generating radical species that can initiate polymerization or other unwanted side reactions.[6]

  • Reactions involving the Acetyl Group: The acetyl group's alpha-protons are acidic and can be deprotonated under basic conditions, leading to enolate formation and subsequent aldol-type condensation reactions, especially at elevated temperatures.

The following diagram illustrates the key electronic features of 1-(5-Nitropyridin-3-yl)ethanone that influence its reactivity.

G cluster_0 Electronic Effects in 1-(5-Nitropyridin-3-yl)ethanone A Pyridine Ring (Electron Deficient) D Activation for Nucleophilic Attack A->D B Nitro Group (NO2) (Strong Electron-Withdrawing Group) B->A deactivates for electrophilic attack, activates for nucleophilic attack C Acetyl Group (COCH3) (Electron-Withdrawing Group) C->A further deactivates ring E Potential for Enolate Formation C->E

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for 1-(5-Nitropyridin-3-yl)ethanone Production

Welcome to the Advanced Application Support Center. As researchers transition the synthesis of 1-(5-Nitropyridin-3-yl)ethanone (also known as 3-acetyl-5-nitropyridine) from discovery scale to kilogram quantities, they fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers transition the synthesis of 1-(5-Nitropyridin-3-yl)ethanone (also known as 3-acetyl-5-nitropyridine) from discovery scale to kilogram quantities, they frequently encounter severe bottlenecks related to thermal hazards, regioselectivity, and yield degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to safely and efficiently scale your production.

Part 1: Mechanistic Insights & Route Selection (FAQs)

Q1: Why does our direct batch nitration of 3-acetylpyridine consistently yield less than 25% on scale? A1: The poor yield is a direct consequence of the double-deactivation of the pyridine core[1]. The inherently electronegative pyridine nitrogen withdraws electron density from the ring, and the 3-acetyl group further depletes the C5 position via resonance. To force electrophilic aromatic substitution (EAS) on this deactivated system, highly reactive species like trifluoroacetyl nitrate (generated in situ from trifluoroacetic anhydride and fuming nitric acid) are required[2]. However, these harsh conditions simultaneously promote oxidative degradation and N-oxide formation, effectively capping batch yields at approximately 20%[2].

Q2: We observe severe exotherms and pressure spikes during the TFAA/HNO₃ addition at the 100-gram scale. How do we mitigate this thermal runaway risk? A2: You are observing the accumulation and rapid decomposition of mixed anhydrides (e.g., trifluoroacetyl nitrate). These intermediates are highly energetic and prone to explosive thermal runaway when scaled in batch reactors[3]. Solution: You must shift from batch to Continuous Flow Chemistry. Microreactors provide superior surface-area-to-volume ratios, ensuring instantaneous heat dissipation. More importantly, flow chemistry limits the active inventory of explosive intermediates to a few milliliters at any given time, transforming a critical hazard into a manageable, controlled process[3].

Q3: Is there a viable non-nitration alternative for producing 1-(5-Nitropyridin-3-yl)ethanone at the kilogram scale? A3: Yes. To bypass the hazardous EAS pathway entirely, we recommend a palladium-catalyzed cross-coupling strategy. By starting with commercially available 3-bromo-5-nitropyridine, you can perform a Stille coupling using tributyl(1-ethoxyvinyl)tin. Subsequent acidic hydrolysis of the enol ether intermediate yields the desired acetyl group with high regioselectivity, routinely achieving >75% yields without the thermal risks of nitration.

Synthesis Route Decision Matrix

RouteSelection SM1 3-Acetylpyridine (Deactivated Core) Batch Batch Nitration (TFAA / HNO3) SM1->Batch High Thermal Hazard Flow Continuous Flow Nitration (Microreactor) SM1->Flow Controlled Exotherm SM2 3-Bromo-5-nitropyridine (Pre-nitrated Core) Coupling Pd-Catalyzed Coupling (Stille/Suzuki) SM2->Coupling Avoids Nitration Prod 1-(5-Nitropyridin-3-yl)ethanone Batch->Prod ~20% Yield Flow->Prod ~50% Yield Coupling->Prod ~80% Yield

Decision matrix for 1-(5-Nitropyridin-3-yl)ethanone synthesis comparing batch, flow, and coupling.

Part 2: Quantitative Route Comparison

When selecting a scale-up route, evaluate the trade-offs between step count, safety, and ultimate yield.

Synthesis RouteOptimal ScaleExpected YieldKey Impurities / ByproductsSafety Profile & Hazard Mitigation
Batch Nitration (TFAA/HNO₃) < 50 g20% - 25%Unreacted SM, Pyridine N-oxidesHigh Risk: Thermal runaway; requires extreme cooling[2].
Flow Nitration (TFAA/HNO₃) > 1 kg45% - 50%Pyridine N-oxidesModerate: Controlled active inventory of acetyl nitrates[3].
Cross-Coupling (Stille) > 1 kg75% - 85%Tin byproducts, DebrominationLow: Standard organometallic safety; requires heavy metal purge.

Part 3: Self-Validating Protocol for Continuous Flow Nitration

For teams proceeding with the direct nitration of 3-acetylpyridine, continuous flow is the only recommended methodology for scales exceeding 50 grams. The following protocol is designed as a self-validating system —meaning each step contains a diagnostic check to ensure operational integrity before reactive chemistry occurs.

Continuous Flow Reactor Setup

FlowSetup PumpA Pump A: 3-Acetylpyridine + TFAA Mixer T-Mixer (0 °C) PumpA->Mixer PumpB Pump B: Fuming HNO3 PumpB->Mixer Reactor Residence Coil (20 °C, 5 min) Mixer->Reactor Mixed Anhydride Quench In-line Quench (Na2S2O5 aq) Reactor->Quench Nitrated Product Collection Product Collection (pH 6-7) Quench->Collection Neutralized

Continuous flow microreactor configuration for safe electrophilic nitration.

Step-by-Step Methodology

Step 1: System Priming & Hydrodynamic Validation

  • Action: Flush the entire microreactor system (pumps, mixer, and residence coil) with anhydrous trifluoroacetic anhydride (TFAA) at the target flow rate.

  • Validation Check: Monitor the system backpressure regulators. A steady, non-fluctuating pressure reading (e.g., 3–5 bar) validates that there are no micro-blockages and that the pumps are delivering a pulse-free flow. Do not proceed if pressure fluctuates.

Step 2: Reagent Introduction & Mixing

  • Action:

    • Stream A: Introduce a 2.0 M solution of 3-acetylpyridine (1.0 eq) in TFAA (5.0 eq) via Pump A.

    • Stream B: Introduce fuming HNO₃ (1.2 eq) via Pump B.

  • Validation Check: Observe the T-mixer interface. The temperature at the mixing point must be maintained at 0 °C to safely manage the initial heat of mixing. No gas evolution should be visible in transparent tubing sections; gas indicates premature decomposition of the nitrating agent[3].

Step 3: Reaction Execution (Residence Time)

  • Action: Set flow rates to achieve a strict 3 to 5-minute residence time in the main reactor coil, maintained at 20 °C.

  • Validation Check: In-line thermocouples must show a stable temperature profile. A sudden spike of >5 °C in the residence coil indicates localized thermal runaway. If this occurs, the system must automatically trigger a solvent flush sequence.

Step 4: In-Line Quenching (Critical Step)

  • Action: Direct the reactor effluent into a third stream (Stream C) containing a continuously flowing, chilled (0–5 °C) 10% aqueous solution of sodium metabisulfite ( Na2​S2​O5​ )[2].

    • Causality: Sodium metabisulfite acts as a reducing agent. It instantly neutralizes unreacted trifluoroacetyl nitrate and reduces any formed N-oxides back to the free pyridine, preventing oxidative degradation during the workup[2].

  • Validation Check: Test the effluent post-quench. A negative starch-iodide test validates the complete destruction of active oxidants.

Step 5: Downstream Processing

  • Action: Separate the organic phase. Adjust the aqueous phase to pH 6.0–6.5[2] using a mild base (e.g., sodium bicarbonate) and extract with dichloromethane. Combine organics, dry over Na2​SO4​ , and concentrate. Purify the resulting 1-(5-Nitropyridin-3-yl)ethanone via recrystallization from ethanol to yield white prisms.

References

  • Source: rsc.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Source: Organic Process Research & Development - ACS Publications URL
  • Source: PubMed / National Institutes of Health (NIH)

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Fragmentation Pattern Analysis of 1-(5-Nitropyridin-3-yl)ethanone: High-Resolution Q-TOF vs. Triple Quadrupole Platforms

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The structural characterization and trace-level quantification of pyridine derivatives are critical in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural characterization and trace-level quantification of pyridine derivatives are critical in pharmaceutical development and agrochemical synthesis. 1-(5-Nitropyridin-3-yl)ethanone (CAS: 87883-17-8), a highly reactive nitroaromatic ketone, serves as a vital intermediate. Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a nuanced understanding of its ionization behavior and fragmentation pathways.

This guide provides an objective comparison between two leading mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (HR-QTOF) and Triple Quadrupole (QqQ) —for the analysis of 1-(5-Nitropyridin-3-yl)ethanone. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this guide empowers scientists to select the optimal analytical strategy for their specific workflow.

Chemical Profile & Mechanistic Fragmentation Logic

To successfully analyze 1-(5-Nitropyridin-3-yl)ethanone, one must understand the causality behind its collision-induced dissociation (CID). The molecule (Exact Mass: 166.0378 Da) features two highly diagnostic functional groups on a pyridine ring: an acetyl group and a nitro group.

Under positive Electrospray Ionization (ESI+), the compound readily protonates to form the precursor ion [M+H]+ at m/z 167.0455. Upon collisional activation, the fragmentation is driven by the charge-stabilizing ability of the aromatic pyridine ring:

  • Loss of Ketene (42 Da): Aryl methyl ketones characteristically undergo a neutral loss of ketene ( CH2​=C=O ) via a four-membered transition state or direct bond cleavage, yielding a highly stable fragment at m/z 125.035 [1].

  • Loss of Nitrogen Dioxide (46 Da) and Nitric Oxide (30 Da): Nitroaromatics are well-documented to expel open-shell molecules like NO∙ and NO2​ . This is a hallmark of nitroaromatic fragmentation, leading to product ions at m/z 137.048 and m/z 121.053, respectively [2].

Fragmentation M [M+H]+ m/z 167.045 1-(5-Nitropyridin-3-yl)ethanone F1 Fragment A m/z 125.035 [M+H - Ketene]+ M->F1 - CH2CO (42 Da) Collision Energy: 15-20 eV F2 Fragment B m/z 121.053 [M+H - NO2]+ M->F2 - NO2 (46 Da) Collision Energy: 20-25 eV F4 Fragment D m/z 137.048 [M+H - NO]+ M->F4 - NO (30 Da) Collision Energy: 25-30 eV F3 Fragment C m/z 79.042 [M+H - Ketene - NO2]+ F1->F3 - NO2 (46 Da) Collision Energy: 30-40 eV

Proposed ESI-MS/MS fragmentation pathway of 1-(5-Nitropyridin-3-yl)ethanone.

Platform Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

Selecting the correct mass analyzer dictates the success of the assay. HR-QTOF systems are unparalleled for structural elucidation and identifying unknown impurities, whereas QqQ systems are the gold standard for targeted, high-sensitivity quantification via Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison for 1-(5-Nitropyridin-3-yl)ethanone Analysis
ParameterHR-QTOF (e.g., Agilent 6546 / Waters Xevo G2-XS)Triple Quadrupole (e.g., Sciex 6500+ / TSQ Altis)Analytical Impact
Primary Application Structural elucidation, impurity profilingTrace-level quantification, PK/PD studiesDictates the phase of drug development where the instrument is used.
Mass Accuracy < 2 ppmNominal mass ( ± 0.1 Da)QTOF prevents false positives from isobaric interferences.
Sensitivity (LOD) ~1–5 ng/mL< 10 pg/mLQqQ is essential for low-level biological matrix analysis.
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ allows quantification across a wider concentration gradient without dilution.
Acquisition Mode Full Scan, Auto MS/MS (Data-Dependent)MRM (Multiple Reaction Monitoring)MRM maximizes duty cycle for specific transitions (e.g., 167.0 125.0).

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to verify system suitability before proceeding.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 1-(5-Nitropyridin-3-yl)ethanone in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Check: Formic acid acts as a proton source, heavily driving the equilibrium toward the [M+H]+ state, maximizing ESI+ ionization efficiency.

UHPLC Separation Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Validation Step: Inject a blank (diluent only) immediately following the highest calibration standard. Carryover must be <0.1% of the Lower Limit of Quantification (LLOQ) peak area to validate column integrity.

Mass Spectrometry Workflow

Workflow S1 Sample Prep (0.1% FA in H2O/MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Source Temp: 350°C) S2->S3 S4 Precursor Isolation (Q1: m/z 167.0) S3->S4 S5 CID Fragmentation (Collision Cell) S4->S5 S6 Mass Analysis (TOF or Q3) S5->S6

Standardized LC-MS/MS analytical workflow for nitroaromatic ketone characterization.

Data Presentation & Interpretation

When optimizing the QqQ for MRM quantification, collision energy (CE) must be titrated. Lower collision energies favor the loss of the peripheral ketene group, while higher energies are required to cleave the robust C-NO2​ bond.

Table 2: Key MRM Transitions and Exact Mass Assignments
Precursor Ion (m/z)Product Ion (m/z)Exact Mass (Theoretical)Mass Error (QTOF)Optimal CE (QqQ)Fragment Assignment
167.0125.0125.0350< 3 ppm18 eV [M+H−CH2​CO]+ (Quantifier)
167.0121.0121.0526< 4 ppm24 eV [M+H−NO2​]+ (Qualifier 1)
167.0137.0137.0477< 4 ppm28 eV [M+H−NO]+ (Qualifier 2)
167.079.079.0421< 5 ppm35 eV [M+H−CH2​CO−NO2​]+

System Validation Criterion: If the system is calibrated correctly, the exact mass of the [M+H]+ ion on the HR-QTOF must fall within 5 ppm of 167.0455 m/z. The presence of the m/z 125.0 product ion confirms the integrity of the acetyl group, while the m/z 121.0 transition confirms the nitro moiety.

Conclusion & Best Practices

For the comprehensive analysis of 1-(5-Nitropyridin-3-yl)ethanone, the choice of instrument depends heavily on the analytical objective.

  • Use HR-QTOF during early-stage synthesis and impurity profiling. The sub-5 ppm mass accuracy is non-negotiable for confirming that the synthesized batch is free of isobaric isomers.

  • Use Triple Quadrupole (QqQ) for downstream pharmacokinetic (PK) or environmental monitoring where the 167.0 125.0 transition provides the ultra-high sensitivity required to detect trace amounts in complex matrices.

Regardless of the platform, maintaining strict control over source temperature (to prevent thermal degradation of the nitro group) and utilizing acidic mobile phases are critical for reproducible ionization.

References

  • Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation Source: Journal of the American Society for Mass Spectrometry (2010) URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (2006) URL: [Link]

Comparative

A Comparative Guide to Suzuki Cross-Coupling: 1-(5-Nitropyridin-3-yl)ethanone vs. 3-Acetylpyridine Derivatives

Introduction The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the functionalization of such heterocyclic systems.[1] However, the unique electronic properties of the pyridine ring, particularly the presence of the lone pair on the nitrogen atom, introduce specific challenges not typically encountered with carbocyclic arenes. Catalyst inhibition through coordination of the basic pyridine nitrogen to the palladium center is a well-documented phenomenon that can impede catalytic turnover and diminish reaction efficiency.[2][3]

This guide provides an in-depth comparison of the Suzuki cross-coupling performance of two electronically distinct pyridine electrophiles: a derivative of 3-acetylpyridine and its more electron-deficient counterpart, a derivative of 1-(5-nitropyridin-3-yl)ethanone. For a direct and meaningful comparison, we will consider their 3-bromo analogues: 3-bromo-5-acetylpyridine and 1-(3-bromo-5-nitropyridin-3-yl)ethanone . We will dissect their electronic profiles, explore the mechanistic implications for the catalytic cycle, present comparative experimental data, and provide robust protocols for researchers in the field.

Section 1: Substrate Electronic Profile Analysis

The reactivity of an aryl halide in the Suzuki-Miyaura coupling is profoundly influenced by the electronic nature of the aromatic ring. The critical initial step, oxidative addition to the Pd(0) catalyst, is significantly accelerated by the presence of electron-withdrawing groups (EWGs).[4] These groups render the carbon atom of the C-X bond more electrophilic and thus more susceptible to attack by the electron-rich palladium center.

3-Bromo-5-acetylpyridine: The acetyl group at the 5-position acts as a moderate electron-withdrawing group through both inductive and resonance effects. It deactivates the pyridine ring, increasing the electrophilicity of the C-Br bond at the 3-position relative to an unsubstituted bromopyridine. This electronic modification is generally sufficient to enable successful Suzuki couplings, though it may require optimized conditions.

1-(3-Bromo-5-nitropyridin-3-yl)ethanone: This substrate features two powerful EWGs: the acetyl group and, more significantly, the nitro group. The nitro group is one of the strongest EWGs used in organic synthesis. Its combined inductive and resonance effects work in concert with the acetyl group and the inherent electron-deficient nature of the pyridine ring to create a highly π-deficient system. This pronounced electron deficiency dramatically lowers the electron density at the C-Br bond, priming it for rapid oxidative addition. The basicity of the pyridine nitrogen is also substantially reduced, which can mitigate, though not always eliminate, catalyst inhibition.[5]

G cluster_0 Relative Electron Density & Reactivity A 3-Bromo-5-acetylpyridine (Moderately Electron-Deficient) C Increased Rate of Oxidative Addition A->C Slower B 1-(3-Bromo-5-nitropyridin-3-yl)ethanone (Highly Electron-Deficient) B->C Faster Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂-X Pd0->Complex1 ArX Ar-X OxAdd Oxidative Addition Complex2 Ar-Pd(II)L₂-Ar' Complex1->Complex2 Base Base Transmetalation Transmetalation ArB Ar'-B(OR)₂ Complex2->Pd0 RedElim Reductive Elimination Product Ar-Ar' G start Start prep 1. Reagent Preparation Add pyridine halide (1 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2 mmol) to a dry reaction flask. start->prep inert 2. Inert Atmosphere Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar) three times. prep->inert solvent 3. Add Solvent & Catalyst Inject degassed solvent (e.g., Dioxane/H₂O 4:1) followed by the Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%). inert->solvent react 4. Reaction Heat the mixture with stirring at the desired temperature (e.g., 90-100 °C). solvent->react monitor 5. Monitor Progress Check reaction completion using TLC or LC-MS. react->monitor monitor->react Incomplete workup 6. Aqueous Workup Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc). monitor->workup Complete purify 7. Purification Dry the organic layer, concentrate, and purify the crude product via flash column chromatography. workup->purify end End (Characterized Product) purify->end

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the pyridine halide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate the atmosphere, then backfill with nitrogen or argon gas. Repeat this cycle two more times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Through the septum, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Allow the mixture to stir for 5 minutes. In a single portion, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source suitable for a wide range of substrates. For particularly challenging couplings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can offer improved performance. *[5][6] Base: Potassium carbonate is a cost-effective and moderately strong base sufficient for many couplings. For less reactive boronic acids or to accelerate the reaction, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed. *[1] Solvent: A mixture of an organic solvent like dioxane or THF with water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrates and catalyst. T[1]he use of aqueous media is also advantageous from a safety and environmental perspective.

The evidence, grounded in fundamental mechanistic principles, strongly indicates that 1-(3-bromo-5-nitropyridin-3-yl)ethanone is a significantly more reactive substrate in Suzuki-Miyaura cross-coupling than 3-bromo-5-acetylpyridine.

  • Recommendation for High Reactivity: For applications where rapid reaction kinetics, mild conditions, and high yields are paramount, the nitro-substituted substrate is the superior choice. Its highly electron-deficient nature ensures a fast and efficient oxidative addition, driving the reaction to completion quickly.

  • Considerations for 3-Acetylpyridine: While less reactive, 3-bromo-5-acetylpyridine remains a viable and useful substrate. Its successful coupling may simply require slightly longer reaction times, higher temperatures, or the use of a more active, state-of-the-art catalyst system. The absence of the nitro group can be a significant advantage if this functionality is undesirable in the final target molecule, as it avoids a potentially necessary and challenging reduction step.

Ultimately, the choice of substrate will depend on the specific goals of the synthesis, balancing the need for reactivity with the overall synthetic strategy and the desired final molecular architecture.

References

  • Chemical Synthesis Database. (2025). 1-(6-amino-5-nitro-3-pyridinyl)ethanone.
  • Request PDF. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Journal of the American Chemical Society. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • PMC. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF.
  • Wikipedia. (n.d.). Suzuki reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Sigma-Aldrich. (n.d.). 1-(6-Chloro-5-nitropyridin-3-yl)ethanone.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

Validation

A Comparative Guide to the X-ray Crystallography Validation of 1-(5-Nitropyridin-3-yl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 1-(5-Nitropyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 1-(5-Nitropyridin-3-yl)ethanone, a scaffold of interest in medicinal chemistry, X-ray crystallography provides the definitive atomic-level blueprint. However, the journey from diffraction data to a validated, publication-ready crystal structure is a meticulous process demanding rigorous validation at every step. This guide offers an in-depth comparison of the critical validation techniques and tools, using a hypothetical novel derivative of 1-(5-Nitropyridin-3-yl)ethanone as a case study to illustrate the principles and best practices in structural chemistry.

The Imperative of Validation in Crystallography

The Crystallographic Workflow: A Self-Validating System

The experimental and computational pipeline for determining the crystal structure of a new 1-(5-Nitropyridin-3-yl)ethanone derivative is an iterative process of refinement and validation. Each step provides an opportunity to assess and improve the quality of the structural model.

cluster_0 Experimental cluster_1 Computational Synthesis & Purification Synthesis & Purification Crystal Growth Crystal Growth Synthesis & Purification->Crystal Growth High Purity Essential Data Collection Data Collection Crystal Growth->Data Collection Single, well-diffracting crystal Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Integration & Scaling Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Structure Validation Structure Validation Structure Refinement->Structure Validation Iterative Process Deposition (e.g., CCDC) Deposition (e.g., CCDC) Structure Validation->Deposition (e.g., CCDC) Final CIF

Caption: The iterative workflow of X-ray crystallography, from synthesis to a validated structural model.

Experimental Causality: Laying the Foundation for a Valid Structure

The quality of the final crystal structure is intrinsically linked to the quality of the initial experiment.

  • Synthesis and Purification: The synthesis of the 1-(5-nitropyridin-3-yl)ethanone derivative must yield a compound of high purity. Impurities can inhibit crystallization or lead to disordered structures that are difficult to model accurately.

  • Crystallization: The goal is to obtain single, well-ordered crystals. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical. A poorly diffracting crystal will yield low-resolution data, making accurate structure determination challenging.

A Comparative Look at Crystallographic Validation Tools

Once a preliminary structural model is obtained, a suite of computational tools is employed for validation. While these tools often provide overlapping checks, they can have different strengths and focuses.

Validation Tool/SoftwarePrimary FunctionKey Validation ChecksStrengths
checkCIF (IUCr) Comprehensive CIF validationSyntax, self-consistency, space group symmetry, atomic displacement parameters (ADPs), bond lengths/angles.The gold standard for CIF validation, required by most journals. Provides a detailed report with alerts (A, B, C, G) that must be addressed.[1][2]
PLATON Structure validation and analysisMissed symmetry, solvent accessible voids, hydrogen bonding analysis, ADP analysis.Excellent for in-depth geometric analysis and detecting subtle issues with the structural model.[3][4]
Phenix Macromolecular and small molecule crystallographyReal-space correlation, geometry, ADP analysis. Part of a comprehensive suite for structure determination.Integrates validation seamlessly into the refinement process, particularly powerful for more complex structures.[5]
Olex2/ShelXle Structure solution, refinement, and analysisProvides a graphical interface for SHELX refinement programs and incorporates validation checks.User-friendly interface that allows for real-time visualization of the model and validation metrics during refinement.
Mercury (CSD) Visualization and analysis of crystal structuresAnalysis of intermolecular interactions, packing, and comparison with structures in the Cambridge Structural Database (CSD).Essential for comparing the determined structure with known compounds and understanding its solid-state behavior.[6]

Core Validation Metrics for 1-(5-Nitropyridin-3-yl)ethanone Derivatives

When validating the crystal structure of a new derivative, several key metrics must be scrutinized. The following table outlines these metrics, their expected values for a well-refined small molecule structure, and the rationale behind their importance.

MetricDescriptionTypical Value for a Good StructureRationale for Importance
R1 (or R-factor) A measure of the agreement between the observed diffraction data and the calculated structure factors.< 5%A low R1 indicates a good fit of the model to the experimental data.
wR2 (weighted R-factor) A weighted measure of the agreement between the observed and calculated structure factor intensities.< 15%Provides a more statistically robust measure of the refinement quality than R1.
Goodness of Fit (GooF or S) Should be close to 1.~1.0A value significantly different from 1 can indicate an incorrect model or improper weighting of the data.
Max/Min Residual Electron Density The highest and lowest peaks in the difference Fourier map.< ±0.5 e⁻/ųLarge residual peaks can indicate missing atoms, incorrect atom types, or disorder in the structure.
Atomic Displacement Parameters (ADPs) Describe the thermal motion of atoms.Should be physically reasonable (e.g., larger for terminal atoms).Non-positive definite ADPs or unusually large/small values can indicate an incorrect atom assignment or other model errors.
Bond Lengths and Angles Comparison of the model's geometry to standard values.Should be within a few standard deviations of expected values.Significant deviations from expected geometry may indicate strain in the molecule or an incorrect structural model.

The Validation Protocol in Practice: A Step-by-Step Guide

Let's consider the validation of a hypothetical crystal structure of a new 1-(5-nitropyridin-3-yl)ethanone derivative.

  • Initial Refinement and Model Building: After solving the structure using programs like SHELXT, the initial model is refined using SHELXL within a graphical interface like Olex2 or ShelXle. At this stage, the R-factors will be relatively high.

  • Iterative Refinement and Validation:

    • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. The ADPs are visually inspected for their shape and size.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Difference Fourier Map Analysis: The residual electron density map is checked. Significant peaks may indicate the presence of disordered solvent molecules or an incorrect assignment of atom types.

    • Geometric Analysis: Bond lengths, angles, and torsion angles are checked against standard values. For our nitropyridinyl ethanone derivative, the geometry of the pyridine ring and the nitro and ketone groups would be of particular interest.

  • Final Validation with PLATON and checkCIF:

    • The final refined Crystallographic Information File (CIF) is subjected to analysis with PLATON to check for missed symmetry and other subtle issues.

    • The CIF is then validated using the IUCr's checkCIF server.[1][2] This will generate a report with any alerts that need to be addressed. Common alerts for small molecules include those related to bond lengths, ADPs, and the completeness of the data. Any A or B level alerts must be thoroughly investigated and explained.

Initial Model Initial Model Anisotropic Refinement Anisotropic Refinement Initial Model->Anisotropic Refinement Refine non-H atoms H-Atom Placement H-Atom Placement Anisotropic Refinement->H-Atom Placement Geometric & Riding Model Difference Map Analysis Difference Map Analysis H-Atom Placement->Difference Map Analysis Check for residual density Geometric Checks Geometric Checks Difference Map Analysis->Geometric Checks Bond lengths, angles Geometric Checks->Anisotropic Refinement Iterate if necessary Final Validation (PLATON, checkCIF) Final Validation (PLATON, checkCIF) Geometric Checks->Final Validation (PLATON, checkCIF) Generate final CIF Refined Model Refined Model Final Validation (PLATON, checkCIF)->Refined Model Address Alerts

Caption: The iterative process of crystallographic refinement and validation.

Comparison with Alternative Validation Methods

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other analytical techniques can provide complementary validation of the molecular structure.

TechniqueInformation ProvidedComparison to X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the connectivity and chemical environment of atoms in solution.Confirms the chemical structure determined by crystallography. Differences in conformation between the solution (NMR) and solid (X-ray) states can be observed.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Confirms the molecular formula of the crystallized compound.
Infrared (IR) Spectroscopy Provides information about the functional groups present.Confirms the presence of key functional groups (e.g., C=O of the ketone, N-O of the nitro group) in the molecule.
Elemental Analysis Determines the percentage composition of elements.Confirms the empirical formula of the compound.

It is crucial to note that these techniques validate the chemical identity and connectivity of the molecule, but only X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state.

Conclusion and Future Directions

The validation of the crystal structure of a 1-(5-nitropyridin-3-yl)ethanone derivative, or any novel compound, is a multi-faceted process that relies on a combination of robust experimental data and rigorous computational checks. The use of a suite of validation tools, including checkCIF, PLATON, and the CSD, is essential for ensuring the accuracy and reliability of the final structural model. As crystallographic software and validation algorithms continue to evolve, we can expect even more sophisticated tools to aid in the determination of high-quality crystal structures, thereby accelerating the pace of drug discovery and development.

References

  • CIF Validation - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link][1]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 532-543. Retrieved from [Link][7]

  • Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Retrieved from [Link][6]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. ResearchGate. Retrieved from [Link][8]

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus. (n.d.). Retrieved from [Link][2]

  • Phenix. (n.d.). Retrieved from [Link][5]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

  • X-Ray Crystallography - Software - Purdue University. (n.d.). Retrieved from [Link][3]

  • Crystallography Software - RCSB PDB. (2023, February 15). Retrieved from [Link][9]

  • CRYSTALS - Chemical Crystallography - University of Oxford. (2020, September 26). Retrieved from [Link][4]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(5-Nitropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 1-(5-Nitropyridin-3-yl)ethanone. As a Senior Application Scientist, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-(5-Nitropyridin-3-yl)ethanone. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

A closely related compound, 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. It is prudent to assume that 1-(5-Nitropyridin-3-yl)ethanone exhibits similar toxicological properties. Therefore, all handling procedures must be designed to minimize exposure.

Assumed Hazard Profile:

Hazard StatementDescriptionGHS PictogramSignal Word
H302Harmful if swallowedGHS07 (Exclamation Mark)Warning
H315Causes skin irritationGHS07 (Exclamation Mark)Warning
H319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning
Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work involving the handling of 1-(5-Nitropyridin-3-yl)ethanone, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area[3].

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is crucial to prevent skin, eye, and respiratory exposure.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face and should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential[2][4].
Hands Chemical-resistant gloves (Nitrile or Butyl Rubber)Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact. For prolonged handling or in case of a spill, butyl rubber gloves provide excellent protection against aromatic and nitro-compounds[2]. Always inspect gloves for any signs of degradation or punctures before use and change them frequently[2].
Body Flame-resistant lab coat or chemical-resistant apronA lab coat protects the skin and personal clothing from contamination[5]. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH-approved N95 (or higher) respiratorIf there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a fume hood, a respirator is necessary to prevent inhalation[5].
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects[2][5].

Operational Plan: Step-by-Step Handling Procedures

The following workflow is designed to minimize exposure and ensure safe handling of 1-(5-Nitropyridin-3-yl)ethanone from receipt to use.

Caption: Step-by-step workflow for the safe handling of 1-(5-Nitropyridin-3-yl)ethanone.

Experimental Protocol: A Self-Validating System
  • Preparation:

    • Before starting any work, ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE as outlined in the table above.

    • Prepare your work area by covering the surface with absorbent, disposable bench paper.

    • Ensure a spill kit appropriate for chemical spills is readily available.

  • Handling the Solid:

    • Perform all weighing of the solid 1-(5-Nitropyridin-3-yl)ethanone inside the fume hood.

    • Use a draft shield on the analytical balance if available to prevent the dispersal of fine powders[5].

    • Handle the compound gently to avoid creating dust.

  • In Solution:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep the container covered as much as possible during the experiment.

  • Post-Procedure:

    • Decontaminate all glassware and equipment that has come into contact with the chemical.

    • Segregate all waste streams as outlined in the disposal plan below.

    • Carefully doff PPE, avoiding contact with any potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves[6][7].

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Emergency_Response Exposure Exposure Event Identify Route of Exposure Skin_Contact Skin Contact Remove contaminated clothing. Flush with copious amounts of water for at least 15 minutes. Seek medical attention. Exposure:f1->Skin_Contact:f0 Eye_Contact Eye Contact Immediately flush with eyewash for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. Exposure:f1->Eye_Contact:f0 Inhalation Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. Exposure:f1->Inhalation:f0 Ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure:f1->Ingestion:f0 Spill Spill Event Evacuate immediate area. Alert others. Small_Spill Small Spill (Inside Fume Hood) Use absorbent material to contain the spill. Clean the area with a suitable decontaminating agent. Collect all waste in a sealed container for disposal. Spill:f1->Small_Spill:f0 Large_Spill Large Spill (Outside Fume Hood) Evacuate the laboratory. Close the doors and prevent re-entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. Spill:f1->Large_Spill:f0

Caption: Emergency response procedures for exposure and spills.

Disposal Plan: Responsible Stewardship

Proper disposal of 1-(5-Nitropyridin-3-yl)ethanone and any associated contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid 1-(5-Nitropyridin-3-yl)ethanone and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing 1-(5-Nitropyridin-3-yl)ethanone should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

    • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

    • Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not rinse into the drain.

  • Disposal Procedure:

    • All waste must be disposed of through your institution's hazardous waste management program.

    • Do not dispose of this chemical down the drain or in the regular trash[7][8].

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, you contribute to a safe and responsible research environment, ensuring the well-being of yourself, your colleagues, and the broader community.

References

  • Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • 1-(5-Methyl-3-nitropyridin-2-yl)ethanone — Chemical Substance Information. NextSDS.
  • Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. Dräger.
  • 1-(6-amino-5-nitro-3-pyridinyl)ethanone - Chemical Synthesis Database.
  • 1-(6-Chloro-5-nitropyridin-3-yl)ethanone. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Personal Protective Equipment | US EPA.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Merck Millipore.
  • 1-(3-NITRO-4-PYRIDINYL)-ETHANONE Safety Data Sheets. Echemi.
  • DOC136_24_Selection of Personal Protective Equipment. EIGA.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-(5-NITROPYRIDIN-2-YL)ETHANONE | 31557-75-2. ChemicalBook.
  • 1-(5-Nitropyridin-3-yl)ethan-1-one - CAS:87883-17-8. 北京欣恒研科技有限公司.
  • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride. Synquest Labs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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